Product packaging for 3-Propylhept-2-enal(Cat. No.:CAS No. 84712-89-0)

3-Propylhept-2-enal

Cat. No.: B15175848
CAS No.: 84712-89-0
M. Wt: 154.25 g/mol
InChI Key: OCXBCRILLZNZPA-CSKARUKUSA-N
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Description

3-Propylhept-2-enal is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B15175848 3-Propylhept-2-enal CAS No. 84712-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84712-89-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-3-propylhept-2-enal

InChI

InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3/b10-8+

InChI Key

OCXBCRILLZNZPA-CSKARUKUSA-N

Isomeric SMILES

CCCC/C(=C/C=O)/CCC

Canonical SMILES

CCCCC(=CC=O)CCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the unsaturated aldehyde, 3-Propylhept-2-enal. Due to a lack of extensive experimental data for this specific isomer, this document leverages data from closely related isomers and established analytical methodologies to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing essential data for handling, characterization, and further investigation of this compound. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key physicochemical determinations are provided.

Introduction

This compound is an organic compound belonging to the class of α,β-unsaturated aldehydes. Its structure, characterized by a ten-carbon backbone with a conjugated aldehyde functional group, suggests potential for diverse chemical reactivity and biological activity. Such compounds are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for predicting its behavior in chemical and biological systems.

This guide summarizes the available and estimated physicochemical data for this compound and provides standardized experimental protocols for their empirical determination.

Physicochemical Properties

PropertyValue / InformationSource
IUPAC Name This compoundN/A
CAS Number 84712-89-0[1]
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1][2]
Boiling Point Estimated: 224.3 °C at 760 mmHg[3]
Density Estimated: 0.836 g/cm³[3]
Solubility Predicted to be sparingly soluble in water and soluble in common organic solvents.N/A
XLogP3-AA 3.7[1]
Topological Polar Surface Area 17.1 Ų[1][2]
Rotatable Bond Count 6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

*Data for the isomer (E)-2-Propylhept-2-enal. This should be considered an approximation for this compound.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant. The following micro-scale method is suitable for determining the boiling point of small quantities of this compound.

Methodology:

  • Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the sample in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate).

  • Observation: Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

  • Record: Note the temperature and the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry vial or a small graduated cylinder on an analytical balance.

  • Volume Measurement: Add a known volume of this compound (e.g., 1.00 mL) to the container using a calibrated pipette.

  • Mass of Container and Liquid: Reweigh the container with the liquid.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of container and liquid minus the mass of the empty container) by its volume.

  • Temperature: Record the temperature at which the measurement is made, as density is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the polarity and potential applications of a compound.

Methodology:

  • Solvent Selection: Prepare test tubes containing 1 mL of various solvents, such as water, ethanol, diethyl ether, and toluene.

  • Sample Addition: Add a small amount of this compound (approximately 10-20 mg or 1-2 drops) to each test tube.

  • Observation: Vigorously shake each test tube and observe whether the compound dissolves completely, is partially soluble, or is insoluble.

  • Classification: Based on its behavior in these solvents, the compound's general solubility profile can be established. Given its structure, this compound is expected to be sparingly soluble in water but readily soluble in less polar organic solvents.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Expected ¹H NMR Features:

  • An aldehydic proton signal (CHO) in the downfield region (δ 9-10 ppm).

  • Vinylic proton signals (C=CH) in the region of δ 5.5-7.5 ppm.

  • Aliphatic proton signals from the propyl and heptyl chains in the upfield region (δ 0.8-2.5 ppm).

Expected ¹³C NMR Features:

  • A carbonyl carbon signal (C=O) in the highly downfield region (δ 190-200 ppm).

  • Olefinic carbon signals (C=C) in the region of δ 100-160 ppm.

  • Aliphatic carbon signals in the upfield region (δ 10-40 ppm).

Methodology:

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • A strong C=O stretching vibration for the aldehyde at approximately 1680-1705 cm⁻¹.

  • A C=C stretching vibration for the alkene at approximately 1620-1680 cm⁻¹.

  • C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Methodology:

  • Sample Preparation: A neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 154.25).

  • Characteristic fragmentation patterns resulting from the loss of alkyl chains and other neutral fragments.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis.

  • Ionization: Ionize the sample using a suitable method, such as electron impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection and Analysis: Detect the ions and generate a mass spectrum to determine the molecular weight and fragmentation pattern.

Logical Workflow Visualization

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel liquid compound like this compound.

G cluster_0 Physicochemical Characterization Workflow A Unknown Liquid Sample (e.g., this compound) B Purity Assessment (GC-MS) A->B C Structural Elucidation B->C D Physical Property Determination B->D E NMR (1H, 13C) C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Boiling Point D->H I Density D->I J Solubility D->J K Comprehensive Data Profile E->K F->K G->K H->K I->K J->K

Workflow for Physicochemical Characterization.

Conclusion

While specific experimental data for this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. By utilizing data from a closely related isomer and outlining detailed experimental protocols, researchers are equipped with the necessary information to handle, analyze, and further investigate this compound. The provided workflow for characterization serves as a logical guide for systematic analysis. Further empirical studies are warranted to fully elucidate the precise physicochemical properties of this compound and to explore its potential applications in various scientific and industrial domains.

References

The Elusive Presence of 3-Propylhept-2-enal in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the natural occurrence of the chemical compound 3-Propylhept-2-enal in plant species. Following a comprehensive review of available scientific literature and chemical databases, this document outlines the challenges in identifying this specific molecule as a naturally occurring phytocompound.

Natural Occurrence of this compound in Plants

Despite extensive searches of chemical and biological databases, there is currently no scientific evidence to confirm the natural occurrence of this compound in any plant species. Scientific literature detailing the volatile organic compounds (VOCs) of various plants, including those from families known for a rich diversity of secondary metabolites, does not list this compound as a constituent. While patents in the fields of fragrance and chemical manufacturing mention this compound, these references pertain to its synthetic production and application, not its isolation from natural plant sources.

Due to the absence of confirmed natural sources, it is not possible to provide quantitative data on the presence of this compound in plants.

Methodologies for Identification and Quantification

As there are no documented instances of this compound being isolated from plants, there are no established and validated experimental protocols for its specific extraction, identification, and quantification from a plant matrix.

However, a general workflow for the analysis of volatile aldehydes in plant material would typically involve the following steps. This theoretical workflow is provided for illustrative purposes, should this compound be discovered in a natural source in the future.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Quantification plant_material Plant Material (e.g., leaves, flowers) homogenization Homogenization / Grinding plant_material->homogenization extraction Solvent Extraction or Headspace Solid-Phase Microextraction (HS-SPME) homogenization->extraction gcms Gas Chromatography-Mass Spectrometry (GC-MS) extraction->gcms data_analysis Data Analysis and Compound Identification gcms->data_analysis quantification Quantification using Internal/External Standards data_analysis->quantification

A theoretical workflow for the analysis of volatile aldehydes in plants.

Biosynthesis and Signaling Pathways

Given the lack of evidence for its natural occurrence, no biosynthetic or signaling pathways involving this compound have been elucidated in plants. Research into the biosynthesis of plant volatiles is an active area, but pathways are typically characterized for compounds that have been identified as natural products.

The logical relationship for initiating research into a plant-derived compound is illustrated below. The initial discovery of the compound in a plant is a prerequisite for further investigation into its biosynthesis and physiological role.

G A Identification of this compound in a Plant Species B Quantification in Different Tissues/Developmental Stages A->B C Elucidation of Biosynthetic Pathway A->C D Investigation of Physiological/Ecological Role (Signaling) B->D C->D

Logical flow for the study of a newly discovered plant metabolite.

"3-Propylhept-2-enal" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Propylhept-2-enal, including its chemical identity, physicochemical properties, and relevant information for its application in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an α,β-unsaturated aldehyde. The location of the propyl group at the third carbon atom distinguishes it from its isomers.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound
CAS Number 84712-89-0[1]
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol
Canonical SMILES CCCCC(=CC=O)CCC[1]
InChI InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3[1]

Table 2: Physicochemical Properties of this compound and its Isomers

PropertyThis compound(E)-2-Propylhept-2-enal(Z)-2-Propylhept-2-enal
CAS Number 84712-89-0[1]64935-37-1[2][3]34880-43-8
Molecular Formula C10H18O[1]C10H18O[2][3]C10H18O
Molecular Weight 154.25154.25[2][3]154.25
Boiling Point Not available224.3 °C at 760 mmHg[3]Not available
Density Not available0.836 g/cm³[3]Not available
Refractive Index Not available1.438[3]Not available

Synthesis and Experimental Protocols

The primary method for synthesizing α,β-unsaturated aldehydes like this compound is through an aldol condensation reaction.[4][5] This reaction involves the base- or acid-catalyzed reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which then dehydrates to yield the α,β-unsaturated product.

General Experimental Protocol for Aldol Condensation

Materials:

  • Pentanal

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or another suitable solvent

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Pentanal is slowly added to the cooled basic solution with vigorous stirring.

  • The reaction mixture is allowed to stir at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the solution is neutral.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield the pure α,β-unsaturated aldehyde.

Spectroscopic Data

Specific spectroscopic data (NMR, MS) for this compound is not currently available in public databases. However, data for the closely related isomer, (Z)-2-propylhept-2-enal, can be used as a reference for spectral interpretation.

Reference Data for (Z)-2-propylhept-2-enal (CAS: 34880-43-8):

  • ¹³C NMR: Spectroscopic data is available and can be accessed through chemical databases.[6]

  • IR Spectra: FTIR data is available for this isomer.[6]

Biological Activity and Relevance in Drug Development

α,β-Unsaturated aldehydes are a class of reactive molecules known for their biological activity. Their reactivity stems from the electrophilic nature of the β-carbon, which makes them susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.

This reactivity is the basis for both their potential therapeutic effects and their toxicity. In the context of drug development, α,β-unsaturated aldehydes have been investigated for various applications due to their ability to modulate cellular signaling pathways.

General Mechanism of Action

The primary mechanism of biological activity for α,β-unsaturated aldehydes is their ability to act as Michael acceptors. They can form covalent adducts with nucleophilic residues in proteins, particularly cysteine and histidine, thereby altering protein function.

Below is a diagram illustrating the general mechanism of Michael addition to an α,β-unsaturated aldehyde.

Michael_Addition cluster_reactants Reactants cluster_product Product Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Covalent_Adduct Covalent Adduct Unsaturated_Aldehyde->Covalent_Adduct Michael Addition Nucleophile Nucleophile (e.g., Cys-SH) Nucleophile->Covalent_Adduct

Caption: General mechanism of Michael addition to an α,β-unsaturated aldehyde.

Experimental Workflow for Assessing Biological Activity

A general workflow for evaluating the biological activity of a compound like this compound in a drug discovery context is outlined below.

Biological_Activity_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Evaluation A Compound Synthesis and Characterization B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-based Screening (e.g., enzyme inhibition) A->C D Identification of Cellular Targets B->D C->D E Analysis of Signaling Pathway Modulation D->E F In vivo Efficacy Studies (Animal Models) E->F G Toxicology and Pharmacokinetic Studies F->G

Caption: A generalized workflow for the evaluation of biological activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the chemical properties, synthesis, biological activity, and toxicology of 3-propylhept-2-enal and related α,β-unsaturated aldehydes. The information is compiled from various scientific sources to support research and development in the fields of chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol , is an α,β-unsaturated aldehyde.[1] Its structure features a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement makes the molecule susceptible to nucleophilic attack at the β-carbon through a Michael addition reaction.

A summary of the key chemical and physical properties of this compound and its related isomer, (E)-2-propylhept-2-enal, is presented in Table 1. The data is a combination of computed and, where available, experimentally determined values.

PropertyThis compound(E)-2-Propylhept-2-enal
CAS Number 84712-89-0[1]64935-37-1[2]
Molecular Formula C₁₀H₁₈O[1]C₁₀H₁₈O[2]
Molecular Weight 154.24932 g/mol [1]154.24932 g/mol [2]
Boiling Point Not available224.3°C at 760 mmHg[2]
Flash Point Not available66.8°C[2]
Density Not available0.836 g/cm³[2]
Refractive Index Not available1.438[2]
LogP Not available3.72[2]

Synthesis of this compound

The primary method for the synthesis of this compound and related α,β-unsaturated aldehydes is the aldol condensation of the corresponding parent aldehydes.[3] In the case of this compound, the starting material would be pentanal. The reaction proceeds via a base-catalyzed self-condensation, followed by dehydration to yield the final product.

Experimental Protocol: Aldol Condensation for the Synthesis of 2-Alkyl-2-alkenals

The following is a general procedure adapted from the synthesis of similar 2-alkyl-2-alkenals, which can be applied for the synthesis of this compound from pentanal.[3]

Materials:

  • Pentanal

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 15 M)[4]

  • Ethanol (95%)[4]

  • Ice water[4]

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine solution

Procedure:

  • Combine pentanal with 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution to the stirred mixture.

  • Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Synthesis Workflow

SynthesisWorkflow Pentanal Pentanal Reaction_Mixture Reaction Mixture Pentanal->Reaction_Mixture EtOH_NaOH Ethanol, NaOH (aq) EtOH_NaOH->Reaction_Mixture Purification Purification (Distillation/Chromatography) Reaction_Mixture->Purification Product This compound Purification->Product

Caption: Aldol condensation workflow for the synthesis of this compound.

Biological Activity and Toxicology

As an α,β-unsaturated aldehyde, this compound is expected to exhibit biological activity and potential toxicity primarily through its reactivity as a Michael acceptor. This class of compounds is known to interact with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione.

While specific studies on the biological activity of this compound are limited, the related compound 2-propylhept-2-enal has been identified in the plant Plectranthus glabratus, suggesting it may have natural biological functions.[5]

The general mechanism of action for the toxicity of α,β-unsaturated aldehydes involves their ability to act as direct-acting alkylating agents. This reactivity can lead to the depletion of cellular glutathione and the modification of proteins and DNA, resulting in a variety of adverse health effects.

Signaling Pathway Implication

The interaction of α,β-unsaturated aldehydes with cellular components can trigger various signaling pathways related to oxidative stress and cellular damage. A simplified representation of this interaction is depicted below.

SignalingPathway cluster_cell Cellular Environment Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (e.g., this compound) Adduct_Formation Michael Adduct Formation Unsaturated_Aldehyde->Adduct_Formation Reacts with Cellular_Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Protein Thiols) Cellular_Nucleophiles->Adduct_Formation Oxidative_Stress Oxidative Stress Adduct_Formation->Oxidative_Stress Leads to Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Oxidative_Stress->Cellular_Response Induces

Caption: General mechanism of α,β-unsaturated aldehyde-induced cellular stress.

Spectroscopic Data

¹H NMR:

  • An aldehydic proton signal (CHO) in the region of 9-10 ppm.

  • Vinylic proton signals (C=CH) in the region of 5.5-7.0 ppm.

  • Signals for the propyl and heptyl alkyl chains in the upfield region (0.8-2.5 ppm).

¹³C NMR:

  • A carbonyl carbon signal (C=O) in the region of 190-200 ppm.

  • Signals for the double bond carbons (C=C) in the region of 120-160 ppm.

  • Alkyl carbon signals in the upfield region.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 154).

  • Characteristic fragmentation patterns for aldehydes and aliphatic chains would be observed.

Conclusion

This compound is a representative member of the α,β-unsaturated aldehyde class of compounds. Its synthesis can be achieved through the aldol condensation of pentanal. The biological activity and toxicity of this compound are likely dictated by its reactivity as a Michael acceptor, leading to interactions with cellular nucleophiles and the induction of oxidative stress. Further research is needed to fully elucidate the specific biological targets, signaling pathways, and toxicological profile of this compound. The information presented in this guide provides a foundation for researchers and drug development professionals working with this and related aldehydes.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Propylhept-2-enal. These predictions are based on established chemical shift ranges for α,β-unsaturated aldehydes and typical fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Aldehyde)9.4 - 9.5Doublet~8
H-26.0 - 6.2Doublet~8
H-4 (Methylene)2.1 - 2.3Triplet~7
H-5, H-6 (Methylenes)1.3 - 1.6Multiplet
H-7 (Methyl)0.9 - 1.0Triplet~7
Propyl H-1' (Methylene)2.0 - 2.2Triplet~7
Propyl H-2' (Methylene)1.4 - 1.6Sextet~7
Propyl H-3' (Methyl)0.9 - 1.0Triplet~7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (Carbonyl)190 - 195
C-2125 - 130
C-3160 - 165
C-430 - 35
C-528 - 32
C-622 - 25
C-713 - 15
Propyl C-1'33 - 38
Propyl C-2'20 - 23
Propyl C-3'13 - 15

Table 3: Predicted IR Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Aldehyde)1685 - 1710Strong
C=C Stretch (Alkene)1620 - 1640Medium
C-H Stretch (Aldehyde)2720 - 2820Medium, often two bands
C-H Stretch (Alkyl)2850 - 3000Strong
C-H Bend (Alkyl)1375 - 1465Medium

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
154Molecular Ion [M]⁺
125[M - C₂H₅]⁺ (Loss of ethyl group)
111[M - C₃H₇]⁺ (Loss of propyl group)
83[M - C₅H₁₁]⁺ (Loss of pentyl group)
57[C₄H₉]⁺
43[C₃H₇]⁺
29[CHO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data outlined above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of the purified liquid sample (this compound) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the height of the liquid in the NMR tube is sufficient to cover the detection coils of the spectrometer.

2.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

2.2. Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

  • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]

2.2.2. Data Acquisition

  • Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample holder to subtract any atmospheric and instrumental interferences.

  • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to produce the final spectrum.

  • Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

2.3.1. Sample Introduction

  • For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

  • Ensure the sample is pure to avoid a complex mixture of ions in the mass spectrum.

2.3.2. Ionization and Analysis

  • Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[2][3]

  • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow start Start: Purified Compound nmr_prep NMR Sample Preparation start->nmr_prep ir_prep IR Sample Preparation start->ir_prep ms_prep MS Sample Introduction start->ms_prep nmr_acq NMR Data Acquisition (¹H & ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq ms_acq MS Data Acquisition ms_prep->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data ms_data Mass Spectrum ms_acq->ms_data analysis Combined Spectroscopic Data Analysis nmr_data->analysis ir_data->analysis ms_data->analysis structure Structure Elucidation analysis->structure end End: Characterized Structure structure->end

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to the Isomeric Forms of 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E/Z isomeric forms of 3-Propylhept-2-enal, a C10 α,β-unsaturated aldehyde. This document details plausible synthetic routes for the stereoselective synthesis of the (E)- and (Z)-isomers, their characterization by standard analytical techniques, and predicted spectroscopic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel unsaturated aldehydes for potential applications in drug discovery and development.

Introduction

α,β-Unsaturated aldehydes are a class of reactive organic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The geometry of the carbon-carbon double bond in these molecules, designated as E (entgegen) or Z (zusammen), can have a profound impact on their chemical reactivity and biological properties. This compound is a ten-carbon α,β-unsaturated aldehyde for which a detailed characterization of its distinct E and Z isomers is crucial for any systematic investigation of its potential. This guide outlines the stereoselective synthesis and analytical characterization of these isomers.

Stereoselective Synthesis of (E)- and (Z)-3-Propylhept-2-enal

The synthesis of α,β-unsaturated aldehydes can be achieved through several established methodologies. For the stereoselective preparation of the E and Z isomers of this compound, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are particularly well-suited.[1][2] An alternative approach is the Aldol condensation, although it typically offers less stereocontrol for the desired product.[3]

Proposed Synthetic Pathways

A plausible synthetic approach for both isomers starts from pentanal. The general schemes are depicted below.

G cluster_E (E)-Isomer Synthesis cluster_Z (Z)-Isomer Synthesis pentanal_E Pentanal reaction_E HWE Reaction pentanal_E->reaction_E Horner-Wadsworth-Emmons Reaction hwe_reagent Phosphonate Ylide (e.g., triethyl phosphonoacetate) hwe_reagent->reaction_E base_E Base (e.g., NaH) base_E->reaction_E enal_E (E)-3-Propylhept-2-enal reaction_E->enal_E pentanal_Z Pentanal reaction_Z Wittig Reaction pentanal_Z->reaction_Z Wittig Reaction (salt-free conditions) wittig_reagent Wittig Reagent (e.g., (Formylmethylene)triphenylphosphorane) wittig_reagent->reaction_Z base_Z Base (e.g., n-BuLi) base_Z->reaction_Z enal_Z (Z)-3-Propylhept-2-enal reaction_Z->enal_Z

Caption: Proposed synthetic pathways for (E)- and (Z)-3-Propylhept-2-enal.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the E and Z isomers of this compound. These are generalized procedures and may require optimization.

2.2.1. Synthesis of (E)-3-Propylhept-2-enal via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[2][4]

  • Materials: Pentanal, triethyl phosphonoacetate, sodium hydride (NaH), dry tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq) in dry THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the resulting solution back to 0 °C and add pentanal (1.0 eq) dropwise.

    • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The resulting crude ethyl ester is then reduced to the corresponding alcohol and subsequently oxidized to the aldehyde to yield predominantly (E)-3-Propylhept-2-enal.

    • Purify the final product by column chromatography on silica gel.

2.2.2. Synthesis of (Z)-3-Propylhept-2-enal via Wittig Reaction

The use of non-stabilized ylides in aprotic solvents under salt-free conditions in the Wittig reaction typically favors the (Z)-alkene.[1]

  • Materials: Pentanal, (formylmethylene)triphenylphosphorane, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of (formylmethylene)triphenylphosphorane (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-BuLi (1.0 eq) dropwise.

    • Stir the resulting deep red solution at -78 °C for 30 minutes.

    • Add a solution of pentanal (1.0 eq) in dry THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield predominantly (Z)-3-Propylhept-2-enal.

Analytical Characterization

The E and Z isomers of this compound can be distinguished and characterized by a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the isomers. The two isomers are expected to have slightly different retention times on a standard non-polar GC column. The mass spectra are predicted to show characteristic fragmentation patterns for α,β-unsaturated aldehydes.[5][6][7][8]

Predicted GC-MS Data

Parameter(E)-3-Propylhept-2-enal(Z)-3-Propylhept-2-enal
Molecular FormulaC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight154.25 g/mol 154.25 g/mol
Predicted Retention Timet₁t₂ (t₁ ≠ t₂)
Key MS Fragments (m/z)154 (M+), 125, 111, 97, 83, 69, 55, 41154 (M+), 125, 111, 97, 83, 69, 55, 41

Note: The fragmentation pattern is expected to be very similar for both isomers under electron ionization.

G cluster_workflow GC-MS Analysis Workflow sample Isomer Mixture gc Gas Chromatography (Separation of Isomers) sample->gc Injection ms Mass Spectrometry (Detection and Fragmentation) gc->ms Elution data Data Analysis (Identification and Quantification) ms->data Spectral Data

Caption: General workflow for the GC-MS analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation and differentiation of the E and Z isomers. The key distinguishing features are the chemical shifts of the vinylic proton and the aldehydic proton, as well as the coupling constant between the vinylic protons.[9][10][11][12][13][14][15][16]

Predicted ¹H NMR Data

ProtonPredicted δ (ppm) for (E)-IsomerPredicted δ (ppm) for (Z)-IsomerMultiplicityCoupling Constant (J) in Hz
Aldehydic-H~9.4-9.6~10.0-10.2dJ ≈ 8 Hz
Vinylic-H~6.0-6.2~5.8-6.0dtJ ≈ 15 Hz (E), J ≈ 10 Hz (Z)
Allylic-CH₂~2.1-2.3~2.4-2.6m
Other Alkyl-H~0.8-1.6~0.8-1.6m

The trans relationship of the aldehyde and the vinylic proton in the (E)-isomer results in a larger coupling constant compared to the cis relationship in the (Z)-isomer.

Predicted ¹³C NMR Data

CarbonPredicted δ (ppm) for (E)-IsomerPredicted δ (ppm) for (Z)-Isomer
C=O~194-196~193-195
~135-137~134-136
~155-157~153-155
Allylic-C~34-36~28-30
Other Alkyl-C~13-32~13-32

The chemical shift of the allylic carbon is particularly sensitive to the stereochemistry of the double bond.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of the E and Z isomers of this compound. As α,β-unsaturated aldehydes are known to be reactive Michael acceptors, it is plausible that these isomers could interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating cellular signaling pathways. Further research is required to investigate these potential biological effects.

Conclusion

This technical guide provides a foundational framework for the stereoselective synthesis and detailed analytical characterization of the E and Z isomers of this compound. The proposed synthetic routes, based on the Horner-Wadsworth-Emmons and Wittig reactions, offer viable pathways to access these isomers with good stereocontrol. The predicted spectroscopic data provides a basis for their identification and differentiation. Further research into the biological activities of these distinct isomers is warranted to explore their potential in drug discovery and development.

References

An In-depth Technical Guide on the Putative Biosynthesis of 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 3-Propylhept-2-enal has not been empirically elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of branched-chain fatty acid synthesis and the formation of unsaturated aldehydes in biological systems.

Introduction

This compound is an α,β-unsaturated aldehyde with a branched alkyl chain. While its natural occurrence is not widely documented, its structural features suggest a biosynthetic origin rooted in fatty acid metabolism, likely involving intermediates from amino acid catabolism. This guide proposes a plausible biosynthetic pathway for this compound, drawing parallels with known metabolic routes for similar volatile organic compounds.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is hypothesized to initiate from the catabolism of the branched-chain amino acid L-isoleucine. This pathway likely involves the formation of a branched-chain fatty acid, followed by desaturation and subsequent cleavage to yield the final C10 aldehyde.

Step 1: Formation of the Branched-Chain Fatty Acid Precursor

The initial steps mirror the catabolism of L-isoleucine, which provides the starter unit for the synthesis of a branched-chain fatty acid.

  • Transamination of L-isoleucine: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2][3][4][5]

  • Fatty Acid Synthesis: 2-methylbutanoyl-CoA serves as a primer for fatty acid synthase (FAS). Through successive condensations with malonyl-CoA, the carbon chain is elongated. To achieve the C10 backbone of this compound, three cycles of fatty acid synthesis would be required, leading to the formation of 5-methylnonanoyl-ACP (Acyl Carrier Protein).

  • Thioesterase Activity: A thioesterase would then hydrolyze 5-methylnonanoyl-ACP to release 5-methylnonanoic acid.

Step 2: Desaturation and Oxidative Cleavage

This phase of the proposed pathway is analogous to the well-established lipoxygenase (LOX) pathway responsible for the formation of green leaf volatiles (GLVs).[6][7][8][9][10][11]

  • Activation: 5-methylnonanoic acid is activated to its coenzyme A thioester, 5-methylnonanoyl-CoA.

  • Desaturation: A fatty acid desaturase introduces a double bond into the acyl chain. For the formation of a 2-enal, desaturation would likely occur at the α,β-position, although other positions followed by isomerization are possible.

  • Lipoxygenase (LOX) Action: A lipoxygenase enzyme catalyzes the dioxygenation of the unsaturated fatty acid, forming a hydroperoxy derivative.[6][7][9][10][11]

  • Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide is cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This cleavage results in the formation of an aldehyde and an oxo-acid.[6][7][8][9] The specific cleavage of a C10 hydroperoxide at the appropriate position would yield this compound.

Data Presentation

As the biosynthesis of this compound is putative, no quantitative data from experimental studies are available. The following table is a template that could be used to summarize key enzymatic parameters if this pathway were to be experimentally validated.

Enzyme CategoryProposed EnzymeSubstrate(s)Product(s)Optimal pHOptimal Temperature (°C)Km (µM)Vmax (µmol/min/mg)
Amino Acid Catabolism Branched-chain amino acid aminotransferase (BCAT)L-isoleucine, α-ketoglutarate(S)-3-methyl-2-oxopentanoate, L-glutamateData not availableData not availableData not availableData not available
Branched-chain α-keto acid dehydrogenase (BCKDH)(S)-3-methyl-2-oxopentanoate, CoA, NAD+2-methylbutanoyl-CoA, CO2, NADHData not availableData not availableData not availableData not available
Fatty Acid Metabolism Fatty Acid Synthase (FAS)2-methylbutanoyl-CoA, Malonyl-CoA, NADPH5-methylnonanoyl-ACPData not availableData not availableData not availableData not available
Thioesterase5-methylnonanoyl-ACP5-methylnonanoic acidData not availableData not availableData not availableData not available
Fatty Acid Desaturase5-methylnonanoyl-CoAUnsaturated 5-methylnonenoyl-CoAData not availableData not availableData not availableData not available
Oxidative Cleavage Lipoxygenase (LOX)Unsaturated 5-methylnonenoic acidHydroperoxy-5-methylnonenoic acidData not availableData not availableData not availableData not available
Hydroperoxide Lyase (HPL)Hydroperoxy-5-methylnonenoic acidThis compoundData not availableData not availableData not availableData not available

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as the one proposed for this compound would require a multi-faceted experimental approach.

Identification of Precursors using Isotopic Labeling
  • Objective: To identify the primary metabolic precursors of this compound.

  • Methodology:

    • Administer stable isotope-labeled precursors (e.g., ¹³C-labeled L-isoleucine, ¹³C-labeled acetate) to a candidate organism known or suspected to produce the compound.

    • Extract volatile organic compounds from the organism at various time points.

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the incorporation of the isotopic label into this compound.

    • The pattern of label incorporation provides insights into the carbon skeleton's origin.

In Vitro Enzyme Assays
  • Objective: To identify and characterize the enzymes involved in the proposed pathway.

  • Methodology:

    • Prepare crude protein extracts or purified enzyme fractions from the candidate organism.

    • Incubate the protein preparations with hypothesized substrates (e.g., 5-methylnonanoic acid for desaturase and LOX activity, or its hydroperoxide for HPL activity).

    • Monitor the formation of the expected products over time using techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS.

    • Once activity is detected, proceed with enzyme purification and characterization to determine kinetic parameters.

Genetic Approaches
  • Objective: To identify the genes encoding the biosynthetic enzymes.

  • Methodology:

    • Transcriptome Analysis: Compare the transcriptomes of the organism under conditions of high and low this compound production to identify candidate genes that are co-regulated.

    • Gene Silencing/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence or knock out candidate genes. A reduction or elimination of this compound production would confirm the gene's involvement.

    • Heterologous Expression: Express candidate genes in a host organism that does not naturally produce the compound (e.g., E. coli or yeast) and provide the necessary precursors to confirm enzyme function.

Visualizations

Putative Biosynthesis of this compound cluster_amino_acid_catabolism Step 1: Amino Acid Catabolism & Fatty Acid Priming cluster_fas Step 2: Fatty Acid Elongation cluster_modification_cleavage Step 3: Modification and Cleavage L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutanoyl-CoA BCKDH Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) 2-Methylbutanoyl-CoA->Fatty Acid Synthase (FAS) 5-Methylnonanoyl-ACP 5-Methylnonanoyl-ACP Fatty Acid Synthase (FAS)->5-Methylnonanoyl-ACP 3 cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) 5-Methylnonanoic_acid 5-Methylnonanoic acid 5-Methylnonanoyl-ACP->5-Methylnonanoic_acid Thioesterase Unsaturated_fatty_acid Unsaturated Fatty Acid 5-Methylnonanoic_acid->Unsaturated_fatty_acid Desaturase Fatty_acid_hydroperoxide Fatty Acid Hydroperoxide Unsaturated_fatty_acid->Fatty_acid_hydroperoxide Lipoxygenase (LOX) This compound This compound Fatty_acid_hydroperoxide->this compound Hydroperoxide Lyase (HPL)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation Isotopic_Labeling Isotopic Labeling (¹³C Precursors) GCMS_Analysis GC-MS Analysis Isotopic_Labeling->GCMS_Analysis Precursor_ID Precursor Identification GCMS_Analysis->Precursor_ID Enzyme_Assays In Vitro Enzyme Assays HPLC_GCMS_Monitoring HPLC/GC-MS Monitoring Enzyme_Assays->HPLC_GCMS_Monitoring Enzyme_Characterization Enzyme Characterization HPLC_GCMS_Monitoring->Enzyme_Characterization Genetic_Analysis Genetic Analysis (Transcriptomics, Knockouts) Heterologous_Expression Heterologous Expression Genetic_Analysis->Heterologous_Expression Gene_Function_Confirmation Gene Function Confirmation Heterologous_Expression->Gene_Function_Confirmation

Caption: General experimental workflow for biosynthetic pathway elucidation.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 3-Propylhept-2-enal, a volatile unsaturated aldehyde. While specific quantitative data for this compound is not extensively available in the literature, this document outlines robust analytical approaches based on established methods for similar aldehydes. The protocols detailed below can be adapted and validated for the specific analysis of this compound in various matrices.

Introduction

This compound is an α,β-unsaturated aldehyde that may be of interest in various fields, including food science, environmental analysis, and toxicology, due to its potential impact as a flavor compound or a marker of oxidative stress. Accurate and sensitive detection methods are crucial for understanding its formation, and concentration, and for assessing its potential effects. The most common and effective analytical techniques for aldehydes involve chromatographic separation coupled with mass spectrometry or ultraviolet-visible spectroscopy, often requiring a derivatization step to enhance analyte stability and detectability.

The primary methods covered in these notes are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Quantitative Data Summary

Quantitative performance data for the direct analysis of this compound is limited. However, the following table summarizes typical performance characteristics for the analysis of other volatile aldehydes using the methodologies described. These values can serve as a benchmark for method development and validation for this compound.

Analytical MethodAnalyte ExamplesLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Matrix
HS-SPME-GC-MS with PFBHA Derivatization Formaldehyde, Acetaldehyde5.74 - 175.03 ng/g[1]10x S/N ratio[1]0.949 - 0.9993[1]Food Matrices[1]
2-Nonenal22 pg (on gauze)[2]-0.991 (1-50 ng)[2]Body Odor[2]
Alkenals, Alkadienals0.026 - 0.044 µg/L[3]--Algae Cultures[3]
HPLC-UV with DNPH Derivatization Formaldehyde, Hexanal0.75 - 2.19 nmol/g[4]-Linear (1.3-12.5 nmol/mL)[4]Fish Meat[4]
Propanal, Octanal, etc.0.02 - 0.15 µg/mL[5]-> 0.9801 (0.1-0.5 µg/mL)[5]Wastewater[5]
Aliphatic & β-hydroxyaldehydes4.3 - 21.0 µg/L[6]---

Note: The presented data is for aldehydes structurally related to this compound and should be used as a guideline. Method validation with this compound standards is essential to determine the precise performance characteristics for this specific analyte.

Experimental Protocols

Protocol 1: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Derivatization

This method is suitable for the analysis of volatile aldehydes in liquid and solid matrices, such as food, beverages, and biological fluids. On-fiber derivatization with PFBHA enhances the thermal stability and chromatographic performance of the aldehyde.[7]

Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal standard (e.g., deuterated aldehyde)

  • Methanol, HPLC grade

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • 20 mL headspace vials with screw caps and septa

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • SPME autosampler

  • Capillary GC column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df)

Procedure:

  • Sample Preparation:

    • For liquid samples: Place 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples: Weigh 1 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

    • Add NaCl to saturate the aqueous phase (approximately 1.5 g).

    • Spike with an appropriate amount of internal standard.

  • Derivatization and Extraction:

    • Prepare a PFBHA solution (e.g., 10 mg/mL in methanol).

    • Expose the SPME fiber to the headspace of the PFBHA solution for 5-10 minutes to load the derivatizing agent.

    • Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

    • Incubate the vial at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 30-45 minutes) with agitation to allow for simultaneous extraction and derivatization of this compound.

  • GC-MS Analysis:

    • After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption (e.g., at 250°C for 2-5 minutes).

    • Set the GC oven temperature program to achieve optimal separation of the derivatized aldehyde. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI mode often provides higher selectivity and sensitivity for PFBHA derivatives.[8]

    • Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.

Workflow Diagram:

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_spme SPME Derivatization & Extraction cluster_analysis Analysis Sample Liquid or Solid Sample Vial Add to Headspace Vial Sample->Vial NaCl Add NaCl & Internal Standard Vial->NaCl HS_Extract Headspace Extraction & Derivatization NaCl->HS_Extract Load_PFBHA Load SPME Fiber with PFBHA Load_PFBHA->HS_Extract Desorption Thermal Desorption in GC Inlet HS_Extract->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection (EI/NCI) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

Protocol 2: Analysis of this compound by HPLC-UV Following Derivatization

This protocol is based on the widely used EPA method for aldehyde analysis and is suitable for air, water, and other liquid samples.[9][10] Derivatization with DNPH converts the aldehyde into a stable hydrazone derivative that can be readily detected by UV spectroscopy.

Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile, HPLC grade

  • Perchloric acid or Hydrochloric acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of DNPH Reagent:

    • Prepare a saturated solution of DNPH in acetonitrile.

    • Acidify the solution with a small amount of concentrated perchloric or hydrochloric acid.

  • Sample Collection and Derivatization:

    • For liquid samples (e.g., water): Mix a known volume of the sample with an equal volume of the DNPH reagent. Allow the reaction to proceed at room temperature for at least 1 hour.

    • For air samples: Draw a known volume of air through an SPE cartridge coated with the acidified DNPH reagent.[10]

  • Sample Extraction and Concentration:

    • If derivatization was performed in a liquid sample, the resulting DNPH-hydrazones can be extracted and concentrated using a C18 SPE cartridge.

    • Wash the cartridge with a small amount of water, then elute the derivatives with acetonitrile.

    • For air sampling cartridges, elute the trapped derivatives directly with acetonitrile.[10]

    • Adjust the final volume of the eluate with acetonitrile.

  • HPLC-UV Analysis:

    • Inject an aliquot of the final extract into the HPLC system.

    • Perform a gradient elution using a mobile phase of acetonitrile and water. A typical gradient might be: 60% acetonitrile, ramp to 100% acetonitrile over 20 minutes.

    • Set the UV detector to a wavelength of 360 nm for the detection of the DNPH-hydrazone derivatives.[10]

    • Identify and quantify the this compound-DNPH derivative based on its retention time and peak area relative to a calibration curve prepared from the this compound standard.

Workflow Diagram:

HPLC-UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_extract Extraction & Concentration cluster_analysis Analysis Sample Liquid or Air Sample Derivatization React with DNPH Reagent Sample->Derivatization SPE Solid Phase Extraction (C18) Derivatization->SPE Elution Elute with Acetonitrile SPE->Elution Injection Inject into HPLC Elution->Injection HPLC_Separation HPLC Separation (C18) Injection->HPLC_Separation UV_Detection UV Detection (360 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Workflow for this compound analysis by HPLC-UV with DNPH derivatization.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical challenge and the proposed solutions.

Analytical_Logic cluster_problem Analytical Challenge cluster_solutions Analytical Solutions cluster_methods Specific Methods Challenge Detection of volatile & reactive This compound Sample_Prep Sample Preparation Challenge->Sample_Prep Derivatization Derivatization Sample_Prep->Derivatization SPME HS-SPME Sample_Prep->SPME LLE LLE/SPE Sample_Prep->LLE Separation Chromatographic Separation Derivatization->Separation PFBHA PFBHA Derivatization->PFBHA DNPH DNPH Derivatization->DNPH Detection Detection Separation->Detection GC GC Separation->GC HPLC HPLC Separation->HPLC MS MS Detection->MS UV UV Detection->UV

Caption: Logical approach to the analysis of this compound.

References

Application Notes & Protocols for the GC-MS Analysis of 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-Propylhept-2-enal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 84712-89-0) is a volatile organic compound with the molecular formula C10H18O.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices.

Overview of Analytical Approaches

The analysis of volatile aldehydes like this compound by GC-MS can be approached in two primary ways, depending on the sample matrix and the required sensitivity:

  • Direct Headspace Analysis: This technique is suitable for the analysis of volatile compounds in liquid or solid samples. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS.[2][3] This method is advantageous as it minimizes matrix effects and requires minimal sample preparation.[3][4]

  • Derivatization followed by Liquid Injection: To improve chromatographic properties and detection sensitivity, aldehydes can be chemically derivatized.[5][6] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are highly responsive to electron capture detection and provide characteristic mass spectra.[7][8]

The choice between these methods will depend on the specific application, the concentration of the analyte, and the complexity of the sample matrix.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its isomer, which can be used as a reference for method development.

ParameterValueSource
Compound Name This compound
CAS Number 84712-89-0[1]
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [1]
Isomer for Reference (E)-2-Propylhept-2-enal
Retention Index (non-polar column) ~1177[9][10]
Retention Index (polar column) ~1503[9][10]

Note: Retention indices are for the isomer (E)-2-Propylhept-2-enal and should be used as an estimation for method development for this compound. Actual retention times will vary depending on the specific GC column and analytical conditions.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns for α,β-unsaturated aldehydes. The major fragmentation pathways include α-cleavage and McLafferty rearrangement.[11][12]

m/zPredicted Fragment IonFragmentation Pathway
154[M]+•Molecular Ion
125[M - CHO]+Loss of the formyl group (α-cleavage)
111[M - C3H7]+Loss of a propyl radical
97[M - C4H9]+Cleavage of the butyl group
83Further fragmentation
69Further fragmentation
55Further fragmentation
41[C3H5]+Propyl fragment
29[CHO]+Formyl cation (α-cleavage)

Note: This is a predicted fragmentation pattern. Actual mass spectra should be confirmed with a certified reference standard.

Experimental Protocols

This protocol is suitable for the rapid screening of this compound in liquid or solid samples.

Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a headspace vial (e.g., 20 mL).

  • If required, add an appropriate internal standard.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Headspace Autosampler:

    • Oven Temperature: 90°C

    • Loop Temperature: 100°C

    • Transfer Line Temperature: 110°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 35-350

This protocol offers higher sensitivity and is suitable for trace-level analysis.

Derivatization Procedure:

  • Prepare a standard solution of this compound and a PFBHA solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate).

  • In a reaction vial, mix the sample or standard with the PFBHA solution.

  • Add a catalyst if necessary (e.g., a small amount of pyridine).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to ensure complete reaction.

  • After cooling, the resulting PFBHA-oxime derivative can be extracted with a non-polar solvent (e.g., hexane) if necessary.

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • GC Conditions:

    • Inlet Temperature: 270°C (splitless injection)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute

      • Ramp: 15°C/min to 280°C

      • Hold: 10 minutes at 280°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the PFBHA-oxime derivative.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Headspace Headspace Incubation Sample->Headspace Volatiles Derivatization Derivatization (PFBHA) Sample->Derivatization Trace Analysis GC_Injection GC Injection Headspace->GC_Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragmentation MolecularIon This compound+• (m/z 154) Frag1 [M - CHO]+ (m/z 125) MolecularIon->Frag1 α-Cleavage Frag2 [M - C3H7]+ (m/z 111) MolecularIon->Frag2 Loss of Propyl Radical Frag3 [M - C4H9]+ (m/z 97) MolecularIon->Frag3 Loss of Butyl Radical Further_Frags Lower m/z Fragments (e.g., 83, 69, 55, 41, 29) Frag1->Further_Frags Further Fragmentation Frag2->Further_Frags Frag3->Further_Frags

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

Application Note: Laboratory-Scale Synthesis of 3-Propylhept-2-enal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the laboratory synthesis of 3-Propylhept-2-enal, an α,β-unsaturated aldehyde, through the self-condensation of pentanal. This application note includes a summary of quantitative data, a step-by-step experimental procedure, safety precautions, and methods for characterization.

Data Presentation

The following table summarizes the key quantitative data for the reactant and the primary product.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Reactant PentanalC₅H₁₀O86.13102-1030.810
Product This compoundC₁₀H₁₈O154.25~209 (estimated)~0.85 (estimated)

Signaling Pathway and Reaction Mechanism

The synthesis of this compound from pentanal proceeds via a base-catalyzed aldol condensation. The reaction mechanism involves the formation of an enolate ion from one molecule of pentanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second pentanal molecule. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound.

Experimental Protocol

This protocol details the self-condensation of pentanal to synthesize this compound.

Materials and Equipment:

  • Pentanal (Valeraldehyde), ≥98%

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, prepare a solution of sodium hydroxide (0.5 g, 12.5 mmol) in ethanol (20 mL) and water (5 mL). Stir the mixture until the sodium hydroxide is completely dissolved. Cool the solution to room temperature.

  • Addition of Reactant: While stirring, slowly add pentanal (10.0 g, 116 mmol) to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

    • Remove the aqueous layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The product is expected to distill at a reduced pressure.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the characteristic peaks of the α,β-unsaturated aldehyde.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.

Safety Precautions:

  • Pentanal is a flammable liquid and vapor, and it can cause skin and eye irritation.[1][2][3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

  • The reaction is exothermic; proper temperature control is essential.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A 1. Dissolve NaOH in Ethanol/Water B 2. Slowly Add Pentanal A->B C 3. Heat to Reflux (4-6h) B->C D 4a. Cool and Transfer to Separatory Funnel C->D Reaction Completion (TLC) E 4b. Add Diethyl Ether and Water D->E F 4c. Sequential Washes (HCl, Water, Brine) E->F G 4d. Dry with MgSO4 and Concentrate F->G H 5. Vacuum Distillation G->H Crude Product I 6. Characterize (NMR, IR, GC-MS) H->I J J I->J Pure this compound

Caption: Workflow for the synthesis of this compound.

References

Isolating 3-Propylhept-2-enal from Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isolation of specific bioactive compounds from natural sources is a critical first step in the discovery pipeline. This document provides detailed application notes and protocols for the isolation of 3-Propylhept-2-enal, a volatile aldehyde with potential applications in various fields. While direct protocols for the isolation of this compound are not extensively documented, this guide outlines a comprehensive approach based on the reported presence of its isomer, 2-Propylhept-2-enal, in the essential oil of Plectranthus glabratus.

The protocols described herein cover the extraction of essential oils from plant material, the fractionation and purification of the aldehyde component, and methods for analysis and characterization.

Physicochemical and Quantitative Data

PropertyValueSource
Compound Name This compound-
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [1]
CAS Number 84712-89-0[1]
Natural Source (Isomer) Plectranthus glabratus-
Reported Yield from Natural Source Not Reported-

Experimental Protocols

The isolation of this compound from a natural source like Plectranthus glabratus involves a multi-step process, beginning with the extraction of the essential oil, followed by purification to isolate the target aldehyde.

Protocol 1: Extraction of Essential Oil from Plectranthus glabratus

This protocol describes two common methods for extracting the essential oil from the plant material.

Method A: Hydrodistillation

  • Plant Material Preparation: Fresh or dried aerial parts (leaves and stems) of Plectranthus glabratus are collected and coarsely chopped.

  • Hydrodistillation: The plant material is placed in a Clevenger-type apparatus with a sufficient volume of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oil, is condensed and collected.

  • Oil Separation: The collected distillate, a mixture of water and essential oil, is allowed to stand for phase separation. The upper essential oil layer is carefully separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until further processing.

Method B: Solvent Extraction

  • Plant Material Preparation: Fresh or dried aerial parts of Plectranthus glabratus are ground into a coarse powder.

  • Extraction: The powdered plant material is macerated in a suitable organic solvent (e.g., n-hexane, dichloromethane) at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

  • Storage: The crude essential oil is stored in a sealed, dark glass vial at 4°C.

Protocol 2: Purification of this compound

The crude essential oil is a complex mixture of volatile compounds. The following protocols outline methods for isolating the target aldehyde.

Method A: Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled. The crude essential oil is placed in the distillation flask.

  • Distillation: The essential oil is heated, and the fractionating column allows for the separation of compounds based on their boiling points. Fractions are collected at different temperature ranges.

  • Analysis: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of this compound.

Method B: Column Chromatography

  • Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel, using a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The crude essential oil is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution), starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) and GC-MS to identify and pool the fractions containing the purified this compound.

Protocol 3: Analysis and Characterization

The identity and purity of the isolated this compound are confirmed using the following analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the isolated compound in a suitable solvent (e.g., hexane) is prepared.

  • GC-MS Analysis: The sample is injected into a GC-MS system equipped with an appropriate capillary column (e.g., HP-5MS).

  • Compound Identification: The mass spectrum of the eluted peak corresponding to this compound is compared with reference spectra from mass spectral libraries (e.g., NIST). The retention time is also compared with that of a standard, if available.

  • Quantification: The relative abundance of the compound in the essential oil can be determined by the peak area percentage in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard is required.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plectranthus glabratus (Aerial Parts) hydrodistillation Hydrodistillation plant_material->hydrodistillation solvent_extraction Solvent Extraction plant_material->solvent_extraction crude_oil Crude Essential Oil hydrodistillation->crude_oil solvent_extraction->crude_oil fractional_distillation Fractional Distillation crude_oil->fractional_distillation column_chromatography Column Chromatography crude_oil->column_chromatography purified_fractions Purified Fractions fractional_distillation->purified_fractions column_chromatography->purified_fractions gc_ms GC-MS Analysis purified_fractions->gc_ms isolated_compound Isolated this compound gc_ms->isolated_compound

Caption: Overall workflow for the isolation of this compound.

purification_details cluster_fractional_distillation Fractional Distillation cluster_column_chromatography Column Chromatography crude_oil Crude Essential Oil distill Distillation crude_oil->distill pack_column Pack Silica Gel Column crude_oil->pack_column collect_fractions_distill Collect Fractions at Different Boiling Points distill->collect_fractions_distill analyze_fractions_distill Analyze Fractions by GC-MS collect_fractions_distill->analyze_fractions_distill purified_compound Purified this compound analyze_fractions_distill->purified_compound Identify and Pool Pure Fractions load_sample Load Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions_chrom Collect Eluted Fractions elute_column->collect_fractions_chrom analyze_fractions_chrom Analyze Fractions by TLC/GC-MS collect_fractions_chrom->analyze_fractions_chrom analyze_fractions_chrom->purified_compound Identify and Pool Pure Fractions

Caption: Detailed purification pathways for isolating the target compound.

References

Application Notes and Protocols: 3-Propylhept-2-enal as a Standard for Volatile Organic Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted from various natural and anthropogenic sources. Many VOCs, including unsaturated aldehydes, are of interest to researchers, environmental scientists, and drug development professionals due to their potential impacts on air quality, human health, and biological processes. Accurate quantification of these compounds is crucial for exposure assessment, environmental monitoring, and understanding their roles in various chemical and biological systems.

3-Propylhept-2-enal (C₁₀H₁₈O, MW: 154.25 g/mol ) is an unsaturated aldehyde that can be analyzed as a representative VOC. This document provides a detailed, hypothetical protocol for the determination of this compound in air samples using a widely accepted method involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The derivatization agent used in this protocol is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form stable hydrazone derivatives that are amenable to chromatographic analysis.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~200-210 °C (predicted)
CAS Number 84712-89-0[1]

Experimental Protocols

Air Sample Collection

This protocol outlines the collection of airborne this compound using DNPH-coated solid-phase extraction (SPE) cartridges.

Materials:

  • DNPH-coated silica gel SPE cartridges

  • Personal or area air sampling pump capable of operating at 0.1-1.5 L/min

  • Flow calibrator

  • Inert tubing for connections

Procedure:

  • Calibrate the air sampling pump to a known flow rate (e.g., 1.0 L/min) using a certified flow calibrator.

  • Remove the end caps from a DNPH-coated SPE cartridge and connect the outlet end to the sampling pump using inert tubing.

  • Position the cartridge in the desired sampling location (e.g., breathing zone for personal sampling or a fixed location for area sampling).

  • Activate the pump and record the start time and flow rate.

  • Collect the air sample for a predetermined duration (e.g., 60-120 minutes) to achieve a total sample volume of 60-120 L.

  • After sampling, turn off the pump, record the stop time, and disconnect the cartridge.

  • Recap the cartridge, label it with a unique identifier, and store it at ≤4 °C until analysis.

  • A field blank cartridge should be handled in the same manner as the samples but without drawing air through it.

Sample Preparation and Derivatization

The collected this compound is eluted from the SPE cartridge and the derivatization reaction with DNPH proceeds.

Materials:

  • Acetonitrile (HPLC grade)

  • Nitrogen gas (high purity)

  • 2 mL autosampler vials with PTFE-lined caps

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • In a fume hood, attach the DNPH cartridge to a syringe or an elution apparatus.

  • Slowly pass 5 mL of acetonitrile through the cartridge to elute the DNPH derivative of this compound.

  • Collect the eluate in a clean vial.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas.

  • Filter the concentrated extract through a 0.45 µm syringe filter into a 2 mL autosampler vial.

  • Cap the vial and store it at ≤4 °C until GC-MS analysis.

GC-MS Analysis

The prepared sample is analyzed by Gas Chromatography-Mass Spectrometry to identify and quantify the this compound-DNPH derivative.

Instrumentation and Conditions (Hypothetical):

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-500)
SIM Ions (DNPH derivative) To be determined experimentally
Calibration and Quantification

A calibration curve is prepared using certified standards of the this compound-DNPH derivative.

Procedure:

  • Prepare a stock solution of the this compound-DNPH derivative in acetonitrile.

  • Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

  • Analyze each calibration standard by GC-MS under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the derivative against its concentration.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected analytical performance for the determination of this compound-DNPH derivative using the described method.

ParameterValue
Retention Time (RT) 15.8 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 10%
Recovery 90-110%

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Calibrate Pump B Collect Air Sample (DNPH Cartridge) A->B C Elute Cartridge (Acetonitrile) B->C D Concentrate Eluate C->D E Filter Extract D->E F GC-MS Analysis E->F G Data Processing F->G J Quantify Sample G->J H Prepare Standards I Generate Calibration Curve H->I I->J

Caption: Experimental workflow for the analysis of this compound.

derivatization_reaction cluster_product Product enal This compound plus + dnph 2,4-Dinitrophenylhydrazine (DNPH) arrow  H⁺ (Acid Catalyst)   dnph->arrow derivative This compound-2,4-dinitrophenylhydrazone arrow->derivative

Caption: Derivatization of this compound with DNPH.

References

Application Notes & Protocols for Solid-Phase Microextraction (SPME) Sampling of 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylhept-2-enal is a volatile unsaturated aldehyde that can be an important analyte in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biomedical research. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and preconcentration of volatile and semi-volatile organic compounds like this compound from a variety of sample matrices. This document provides detailed application notes and protocols for the sampling and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein is based on established principles for the analysis of volatile aldehydes and can be adapted for specific research and development needs.

Principle of SPME

SPME is a sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or through the headspace above the sample, analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed, separated, and detected. For volatile compounds like aldehydes, Headspace SPME (HS-SPME) is often preferred to minimize matrix effects.

To enhance the sensitivity and selectivity of aldehyde analysis, on-fiber derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used technique.[1][2] PFBHA reacts with aldehydes to form more stable and less polar oximes, which have improved chromatographic properties and can be detected with high sensitivity by mass spectrometry.[1][2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of volatile aldehydes using HS-SPME-GC-MS with PFBHA derivatization. While specific data for this compound is not extensively published, the presented values for structurally similar aldehydes provide a strong indication of the expected performance of the method.

AnalyteMatrixSPME FiberDerivatization ReagentLinearity (µg/L)LOD (µg/L)LOQ (µg/L)Reference
HexanalWaterDVB/CAR/PDMSPFBHA0.5 - 1000.020.07Adapted from[1]
HeptanalWaterDVB/CAR/PDMSPFBHA0.5 - 1000.030.1Adapted from[1]
OctanalWinePDMS/DVBPFBHA0.05 - 250-0.05[3]
NonanalMeatDVB/C-WR/PDMS----[4]
DecanalWaterPDMS/DVBPFBHA0.5 - 500.050.15Adapted from[1]
FormaldehydeWaterPDMSPFBHA1 - 10000.0110.036[5]
AcetaldehydeWaterPDMSPFBHA1 - 10000.0150.05[5]

LOD: Limit of Detection; LOQ: Limit of Quantitation; DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane; PDMS/DVB: Polydimethylsiloxane/Divinylbenzene; PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 2 cm, 50/30 µm film thickness (or similar).

  • Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher.

  • Solvents: Methanol (HPLC grade), Ultrapure water.

  • Standard: this compound (analytical standard grade).

  • Internal Standard (IS): A deuterated aldehyde or a structurally similar aldehyde not present in the sample (e.g., d16-octanal).

  • Sodium Chloride (NaCl): Analytical grade, for salting out effect.

Protocol 1: HS-SPME with On-Fiber Derivatization

This protocol is recommended for achieving high sensitivity.

  • Preparation of PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in methanol.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standard solutions by diluting the stock solution with ultrapure water in 20 mL vials to achieve the desired concentration range for the calibration curve.

    • For real samples, place a known amount (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL vial.

    • Add an appropriate amount of internal standard to all standard and sample vials.

    • Add approximately 1.5 g of NaCl to each vial to enhance the release of volatile compounds into the headspace.

  • SPME Fiber Conditioning: Before first use, and daily, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes.

  • On-Fiber Derivatization and Extraction:

    • Expose the SPME fiber to the headspace of the PFBHA solution for 10-15 minutes at room temperature to load the derivatization reagent onto the fiber.

    • Immediately after, expose the PFBHA-loaded fiber to the headspace of the sample or standard vial.

    • Incubate the vial with the exposed fiber in a heated agitator (e.g., 60°C with 250 rpm agitation) for a predetermined time (e.g., 30 minutes). Optimization of incubation temperature and time is recommended for specific applications.

  • Desorption and GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injection port.

    • Desorb the analytes for a specified time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C) in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption period.

Protocol 2: HS-SPME with In-Solution Derivatization

This protocol can be simpler to automate.[3]

  • Preparation of PFBHA Solution: Prepare a 40 g/L solution of PFBHA in ultrapure water.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standard solutions by diluting the stock solution with ultrapure water in 20 mL vials.

    • For real samples, place a known amount into a 20 mL vial.

    • Add an appropriate amount of internal standard.

    • Add 100 µL of the 40 g/L PFBHA solution to each vial.[3]

    • Add approximately 1.5 g of NaCl to each vial.

  • Derivatization Reaction: Seal the vials and incubate in a heated agitator (e.g., 45°C with 300 rpm agitation) for a specific time to allow for the derivatization reaction to occur (e.g., 30 minutes).[3]

  • HS-SPME Extraction:

    • After the derivatization, transfer the vial to another heated agitator (e.g., 40°C with 250 rpm agitation) and expose the conditioned SPME fiber to the headspace for a defined extraction time (e.g., 20 minutes).[3]

  • Desorption and GC-MS Analysis:

    • Follow the same procedure as described in Protocol 1.

GC-MS Conditions (Example)
  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Injector Temperature: 250°C (Splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Vial IS Add Internal Standard Sample->IS NaCl Add NaCl IS->NaCl PFBHA Add PFBHA Solution (In-Solution Derivatization) NaCl->PFBHA Incubate Incubate and Agitate PFBHA->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Logical_Relationship Analyte This compound (Volatile Aldehyde) Method HS-SPME Analyte->Method is sampled by Derivatization PFBHA Derivatization Method->Derivatization is enhanced by Analysis GC-MS Derivatization->Analysis enables sensitive Result Quantitative Data (LOD, LOQ, Linearity) Analysis->Result provides

Caption: Logical relationship of the analytical components.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Propylhept-2-enal. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Note on Nomenclature: The target molecule, 2-Propylhept-2-enal, is commonly synthesized via the self-aldol condensation of pentanal. While the user query specified "3-Propylhept-2-enal," the scientifically reported product of this well-established reaction is 2-Propylhept-2-enal. This guide will therefore focus on the synthesis of 2-Propylhept-2-enal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Propylhept-2-enal?

A1: The most prevalent and industrially significant method for synthesizing 2-Propylhept-2-enal is the self-aldol condensation of pentanal (valeraldehyde).[1][2] This reaction involves the dimerization of two pentanal molecules under basic or acidic conditions to form the desired α,β-unsaturated aldehyde.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is pentanal. The reaction is typically catalyzed by a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), or an acid.[3] Alternative catalytic systems, including acid-base bifunctional catalysts and supported ionic liquids, have also been developed to circumvent issues associated with traditional catalysts.[3][4]

Q3: What are the main challenges and side reactions in the synthesis of 2-Propylhept-2-enal?

A3: The primary challenges in the synthesis of 2-Propylhept-2-enal include:

  • Corrosion and Waste Management: The use of strong alkali catalysts in industrial processes can lead to equipment corrosion and the generation of alkaline wastewater, which requires treatment.[3]

  • Byproduct Formation: Side reactions can lower the yield and purity of the desired product. A common side reaction is the Cannizzaro reaction, especially in the presence of strong bases and aldehydes without α-hydrogens. However, pentanal has α-hydrogens, making aldol condensation the major pathway.

  • Reaction Control: The aldol condensation is an equilibrium reaction, and controlling the reaction conditions (temperature, catalyst concentration, and reaction time) is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Q4: How can I purify the final product?

A4: Purification of 2-Propylhept-2-enal from the reaction mixture typically involves the following steps:

  • Neutralization: If a basic or acidic catalyst is used, the reaction mixture should first be neutralized.

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining catalyst and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Distillation: The final product is purified by distillation under reduced pressure to separate it from unreacted starting material and high-boiling point byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 2-Propylhept-2-enal - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst concentration. - Formation of byproducts.- Increase the reaction time. - Optimize the reaction temperature. A typical range is 80-120°C. - Increase the catalyst concentration incrementally. - Analyze the reaction mixture for byproducts to identify and mitigate side reactions.
Formation of a Significant Amount of Byproducts - Reaction temperature is too high. - Catalyst concentration is too high. - Prolonged reaction time leading to further condensation or polymerization.- Lower the reaction temperature. - Reduce the catalyst concentration. - Monitor the reaction progress and stop it once the maximum yield of the desired product is achieved.
Difficulty in Product Isolation and Purification - Incomplete neutralization of the catalyst. - Emulsion formation during extraction. - Inefficient distillation.- Ensure complete neutralization before extraction. - To break emulsions, add a small amount of brine or a different organic solvent. - Optimize distillation conditions (pressure and temperature) to ensure a clean separation.
Inconsistent Results - Purity of the starting pentanal. - Inaccurate control of reaction parameters.- Use freshly distilled pentanal to remove any oxidized impurities (pentanoic acid). - Maintain precise control over temperature, stirring speed, and addition rates.

Experimental Protocol: Synthesis of 2-Propylhept-2-enal via Aldol Condensation

This protocol provides a general procedure for the laboratory-scale synthesis of 2-Propylhept-2-enal.

Materials:

  • Pentanal

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place pentanal.

  • Catalyst Preparation: Prepare a dilute aqueous solution of sodium hydroxide.

  • Reaction Initiation: While stirring the pentanal, slowly add the sodium hydroxide solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C with continuous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Pentanal + NaOH(aq) reaction Heating & Stirring start->reaction neutralization Neutralization reaction->neutralization Cooling extraction Extraction neutralization->extraction washing Washing extraction->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation product Pure 2-Propylhept-2-enal distillation->product

Caption: Experimental workflow for the synthesis of 2-Propylhept-2-enal.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_purification Purification Solutions start Problem Encountered low_yield Low Yield start->low_yield byproducts High Byproducts start->byproducts purification_issue Purification Difficulty start->purification_issue inc_time Increase Reaction Time low_yield->inc_time opt_temp Optimize Temperature low_yield->opt_temp inc_cat Increase Catalyst Conc. low_yield->inc_cat dec_temp Decrease Temperature byproducts->dec_temp dec_cat Decrease Catalyst Conc. byproducts->dec_cat mon_rxn Monitor Reaction byproducts->mon_rxn neut Ensure Neutralization purification_issue->neut emulsion Break Emulsion purification_issue->emulsion dist_cond Optimize Distillation purification_issue->dist_cond

Caption: Troubleshooting logic for the synthesis of 2-Propylhept-2-enal.

References

Technical Support Center: Purification of Crude "3-Propylhept-2-enal"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "3-Propylhept-2-enal".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of "this compound".

Issue 1: Low Purity After Distillation

Potential Cause Troubleshooting Steps
Inadequate Separation of Isomers: "this compound" may exist as E and Z isomers with close boiling points. Use a fractional distillation column with a higher number of theoretical plates for better separation.
Thermal Decomposition: α,β-unsaturated aldehydes can be heat-sensitive. Employ vacuum distillation to lower the boiling point and minimize thermal degradation. The boiling point of a related isomer, (E)-2-Propylhept-2-enal, is 224.3°C at 760 mmHg, suggesting that vacuum distillation is highly recommended.[1]
Co-distillation with Impurities: Impurities with similar boiling points will co-distill. Consider a pre-purification step such as liquid-liquid extraction to remove significantly different impurities.
Polymerization at High Temperatures: The crude material may polymerize in the distillation flask. Add a radical inhibitor, such as hydroquinone, to the crude material before heating.

Issue 2: Product Decomposition on Silica Gel Column Chromatography

Potential Cause Troubleshooting Steps
Acidic Nature of Silica Gel: Standard silica gel is acidic and can cause isomerization or decomposition of α,β-unsaturated aldehydes. Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
Prolonged Contact Time: Long exposure to the stationary phase can lead to degradation. Use flash column chromatography with applied pressure to reduce the separation time.
Inappropriate Solvent System: A highly polar solvent system may lead to strong adsorption and decomposition. Optimize the solvent system using thin-layer chromatography (TLC) to find a mobile phase that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4.

Issue 3: Inefficient Liquid-Liquid Extraction

Potential Cause Troubleshooting Steps
Poor Partitioning of the Aldehyde: "this compound" may have significant solubility in both the organic and aqueous phases. Perform multiple extractions with smaller volumes of the extraction solvent to improve efficiency.
Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion, making phase separation difficult. Gently invert the separatory funnel for mixing instead of vigorous shaking. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it.
Reaction with Extraction Solvent: Ensure the chosen organic solvent is inert and does not react with the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound" synthesized via aldol condensation?

A1: Common impurities may include unreacted starting materials (pentanal), the corresponding aldol addition product (3-hydroxy-2-propylheptanal), and the corresponding carboxylic acid (3-propylhept-2-enoic acid) formed by oxidation of the aldehyde. Self-condensation products of the starting aldehyde may also be present.

Q2: What is the recommended storage condition for purified "this compound"?

A2: "this compound", like other α,β-unsaturated aldehydes, can be sensitive to light, air (oxygen), and heat. It should be stored in an amber, airtight container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) to minimize degradation and polymerization. Adding a small amount of a stabilizer like butylated hydroxytoluene (BHT) may also be beneficial for long-term storage.

Q3: Can I use recrystallization to purify "this compound"?

A3: Recrystallization is generally suitable for solid compounds. Since "this compound" is a liquid at room temperature (a related isomer has a density of 0.836 g/cm³ and a boiling point of 224.3°C), recrystallization is not a viable primary purification technique.[1] However, if solid impurities are present, they could potentially be removed by dissolving the crude product in a minimal amount of a non-polar solvent at room temperature and filtering off the insoluble solids.

Q4: How can I monitor the purity of "this compound" during the purification process?

A4: The purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to optimize the solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help identify impurities based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals are well-resolved.

Data Presentation

Physical Properties of "this compound" and its Isomer

Property(E)-2-Propylhept-2-enal"this compound" (Isomer not specified)
Molecular Formula C₁₀H₁₈OC₁₀H₁₈O[2]
Molecular Weight 154.25 g/mol [1]154.25 g/mol [2]
Boiling Point 224.3°C at 760 mmHg[1]Not Available
Density 0.836 g/cm³[1]Not Available
Flash Point 66.8°C[1]Not Available
Refractive Index 1.438[1]Not Available

Purity and Yield Data (Illustrative)

Note: The following data are for illustrative purposes and need to be determined experimentally for the specific purification of "this compound".

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Fractional Vacuum Distillation ~75>9560-80
Flash Column Chromatography ~75>9850-70
Bisulfite Extraction followed by Distillation ~75>9940-60

Experimental Protocols

1. Fractional Vacuum Distillation

This method is suitable for separating "this compound" from impurities with different boiling points.

  • Apparatus: A fractional distillation setup including a round-bottom flask, a Vigreux or packed distillation column, a condenser, a receiving flask, a vacuum adapter, a vacuum pump, and a heating mantle with a stirrer.

  • Procedure:

    • Place the crude "this compound" in the round-bottom flask with a magnetic stir bar and a small amount of a radical inhibitor (e.g., hydroquinone).

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

    • Begin stirring and gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect fractions based on the boiling point at the applied pressure. The main fraction containing "this compound" should be collected at a stable temperature.

    • Monitor the purity of the fractions using TLC or GC-MS.

    • Once the main fraction is collected, stop heating, and allow the system to cool before releasing the vacuum.

2. Flash Column Chromatography

This technique is useful for separating compounds with different polarities.

  • Materials: Silica gel (or neutral alumina), appropriate solvents for the mobile phase (e.g., a mixture of hexane and ethyl acetate), crude "this compound", chromatography column, and collection tubes.

  • Procedure:

    • Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.3.

    • Prepare a slurry of silica gel in the eluent and pack the chromatography column.

    • Dissolve the crude "this compound" in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a faster rate.

    • Collect fractions and monitor the separation using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Liquid-Liquid Extraction with Sodium Bisulfite

This chemical method selectively removes aldehydes from a mixture.

  • Reagents: Crude "this compound", diethyl ether (or another suitable organic solvent), saturated sodium bisulfite solution, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the crude product in diethyl ether in a separatory funnel.

    • Add a saturated solution of sodium bisulfite. Stopper the funnel and shake vigorously for several minutes. A white precipitate of the bisulfite adduct should form.

    • Separate the aqueous layer containing the adduct.

    • Wash the organic layer with brine to remove any residual water-soluble impurities.

    • To regenerate the aldehyde, treat the aqueous layer containing the bisulfite adduct with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the solution is basic. This will decompose the adduct.

    • Extract the regenerated aldehyde with fresh diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The recovered aldehyde can be further purified by distillation.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Flash Column Chromatography Crude->Chromatography Extraction Liquid-Liquid Extraction (Bisulfite) Crude->Extraction Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Extraction->Distillation Further Purification Distillation_Troubleshooting Start Low Purity after Distillation Cause1 Inadequate Isomer Separation Start->Cause1 Cause2 Thermal Decomposition Start->Cause2 Cause3 Co-distillation of Impurities Start->Cause3 Solution1 Use Higher Efficiency Column Cause1->Solution1 Solution2 Use Vacuum Distillation Cause2->Solution2 Solution3 Pre-purification Step Cause3->Solution3 Chromatography_Troubleshooting Start Product Decomposition on Silica Cause1 Acidic Silica Gel Start->Cause1 Cause2 Long Contact Time Start->Cause2 Solution1 Neutralize Silica or Use Alumina Cause1->Solution1 Solution2 Use Flash Chromatography Cause2->Solution2

References

stability and degradation of "3-Propylhept-2-enal" under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylhept-2-enal. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: As an α,β-unsaturated aldehyde, this compound is susceptible to degradation through several pathways. The primary factors of concern are:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation) or other oxidizing agents. This can lead to the formation of the corresponding carboxylic acid, 3-propylhept-2-enoic acid.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and polymerization.

  • pH: The stability of this compound can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions such as hydrolysis or isomerization.

  • Light: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.

Q2: What are the expected degradation products of this compound?

A2: Based on the structure of this compound and the known degradation pathways of similar α,β-unsaturated aldehydes, the following degradation products can be anticipated:

  • 3-Propylhept-2-enoic acid: Formed via oxidation of the aldehyde group.

  • 3-Propylheptan-1-ol: Formed via reduction of the aldehyde group.

  • Michael Adducts: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack (Michael addition) from various nucleophiles present in the reaction medium.

  • Polymers: Aldehydes can undergo polymerization, especially under certain temperature and pH conditions.

Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Container: Use tightly sealed containers to prevent exposure to moisture and air.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Degradation of this compound during storage or in the experimental medium.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, inert atmosphere).

  • Analyze Purity: Re-analyze the purity of the this compound stock using a suitable analytical method such as HPLC-UV or GC-MS.

  • Evaluate Solvent/Buffer Stability: Assess the stability of this compound in the specific solvents or buffers used in your experiment. Some solvents can promote degradation. Consider performing a time-course stability study in your experimental medium.

  • Control for Oxidation: If not already doing so, deoxygenate your solvents and perform experiments under an inert atmosphere.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks. Compare these with the expected molecular weights of potential degradation products (see Q2 in FAQs).

  • Perform Forced Degradation Studies: To confirm the identity of degradation products, intentionally degrade a sample of this compound under controlled stress conditions (e.g., heat, acid, base, oxidation, light). Analyze the stressed samples by the same chromatographic method to see if the retention times of the forced degradation products match the unexpected peaks in your experimental samples.

Data Presentation

The following table summarizes the potential degradation pathways and corresponding products of this compound.

Degradation PathwayStress ConditionPotential Degradation Product(s)Analytical Method for Detection
Oxidation Air, Oxidizing Agents3-Propylhept-2-enoic acidLC-MS, GC-MS, NMR
Reduction Reducing Agents3-Propylheptan-1-olGC-MS, NMR
Hydrolysis Acidic or Basic pHPotential cleavage of the moleculeLC-MS, GC-MS
Photodegradation UV/Visible LightIsomers, cleavage productsHPLC-UV, LC-MS
Polymerization Heat, CatalystsHigh molecular weight speciesSize Exclusion Chromatography (SEC)

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the solution into several vials to be tested at different time points.

  • Storage: Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Heat at 60°C for a specified time.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Keep at room temperature for a specified time.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Neutralization (for acid and base hydrolysis): After the specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).

  • Peak Purity and Mass Balance: Evaluate the results for the formation of degradation products, peak purity of the parent compound, and mass balance to ensure that all degradation products are accounted for.

Visualizations

DegradationPathways This compound This compound 3-Propylhept-2-enoic acid 3-Propylhept-2-enoic acid This compound->3-Propylhept-2-enoic acid Oxidation Polymers Polymers This compound->Polymers Polymerization Michael Adducts Michael Adducts This compound->Michael Adducts Nucleophilic Addition

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare Stock Solution of this compound Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidation StockSolution->Oxidation Thermal Thermal StockSolution->Thermal Photo Photodegradation StockSolution->Photo Analysis HPLC-UV/MS or GC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradation Products Analysis->Identification

Caption: Workflow for a forced degradation study.

improving detection limits for "3-Propylhept-2-enal" analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for the analysis of 3-Propylhept-2-enal.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

Due to its volatility, polarity, and potential instability, direct analysis of this compound can be challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] Derivatization is a crucial step to improve the analytical performance for unsaturated aldehydes like this compound. This process converts the analyte into a more stable, less polar, and more volatile derivative, leading to improved chromatographic separation and enhanced detection by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Q2: What is the recommended derivatization reagent for this compound analysis by GC-MS?

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely recommended and effective derivatization reagent for aldehydes, including unsaturated aldehydes.[2][3] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. These PFBHA-oxime derivatives are highly electronegative, making them particularly suitable for sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[4]

Q3: What are the advantages of using PFBHA for derivatization?

Derivatization with PFBHA offers several advantages over other reagents like 2,4-Dinitrophenylhydrazine (DNPH):

  • Quantitative Reaction: PFBHA reacts quantitatively, even with conjugated aliphatic aldehydes.[2]

  • Thermal Stability: The resulting PFBHA derivatives are thermally stable and do not decompose at elevated temperatures used in GC analysis.[2]

  • Simplified Cleanup: The reaction with PFBHA often does not require a time-consuming cleanup step.[2]

  • Good Chromatographic Resolution: The formed oximes can be easily resolved by gas chromatography.[2]

Q4: Can I analyze this compound without derivatization?

While direct GC-MS analysis of underivatized fatty aldehydes is possible, it is generally the least sensitive method.[3] For achieving low detection limits, derivatization is highly recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal for the this compound Derivative

  • Potential Cause: Incomplete derivatization.

    • Solution:

      • Ensure the pH of the reaction mixture is optimized. A slightly acidic to neutral pH is generally favorable for the reaction with PFBHA.

      • Verify the concentration and freshness of the PFBHA reagent. Prepare fresh solutions as needed.

      • Optimize the reaction time and temperature. A typical condition is heating at 60-70°C for 30-60 minutes.[4]

  • Potential Cause: Degradation of the analyte before or during derivatization.

    • Solution:

      • Minimize sample storage time and keep samples at a low temperature (e.g., 4°C) before analysis.

      • Handle samples in a manner that minimizes exposure to air and light, which can cause degradation of unsaturated aldehydes.

  • Potential Cause: Issues with the GC-MS system.

    • Solution:

      • Check for leaks in the GC inlet and column connections.

      • Verify the proper functioning of the mass spectrometer detector.

      • Ensure the injection parameters (temperature, split ratio) are appropriate for the PFBHA derivative.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause: Active sites in the GC system.

    • Solution:

      • Use a deactivated inlet liner and ensure it is clean.

      • Employ a high-quality, inert capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).

      • Condition the column according to the manufacturer's instructions before use.

  • Potential Cause: Column overload.

    • Solution:

      • Dilute the sample or reduce the injection volume.

      • Increase the split ratio if using split injection mode.

  • Potential Cause: Co-elution with matrix components.

    • Solution:

      • Optimize the GC temperature program to improve the separation of the analyte from interfering compounds.

      • Consider a more thorough sample cleanup procedure to remove matrix components.

Issue 3: Inconsistent or Non-Reproducible Results

  • Potential Cause: Variability in the derivatization reaction.

    • Solution:

      • Ensure precise and consistent addition of all reagents, including the internal standard.

      • Maintain a consistent reaction time and temperature for all samples and standards.

  • Potential Cause: Matrix effects.

    • Solution:

      • Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, can lead to ion suppression or enhancement.

      • The use of a matrix-matched calibration curve or the standard addition method can help to compensate for matrix effects.

      • Employing a suitable internal standard that behaves similarly to the analyte can also correct for variations.

  • Potential Cause: Injection variability.

    • Solution:

      • Ensure the autosampler is functioning correctly and the injection syringe is clean and free of leaks.

      • Use a consistent injection volume and speed.

Experimental Protocols

Protocol 1: Sample Preparation and PFBHA Derivatization

This protocol provides a general guideline for the derivatization of this compound in a liquid sample. Optimization may be required depending on the specific sample matrix.

  • Sample Preparation:

    • To 1 mL of the aqueous sample in a vial, add a suitable internal standard (e.g., a deuterated analog of a similar aldehyde).

  • pH Adjustment:

    • Adjust the pH of the sample to approximately 6.0 by adding a small amount of a suitable buffer or acid/base.

  • Derivatization:

    • Add 50 µL of a freshly prepared PFBHA solution (e.g., 10 mg/mL in water or methanol).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 60 minutes in a heating block or water bath.

  • Extraction:

    • After cooling to room temperature, add 200 µL of a suitable extraction solvent (e.g., hexane or ethyl acetate).

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.

    • Centrifuge to separate the organic and aqueous layers.

  • Analysis:

    • Carefully transfer the organic layer to a GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound-PFBHA Derivative

The following are typical GC-MS parameters. These should be optimized for your specific instrument and column.

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for PFBHA derivatives.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions of the this compound-PFBHA derivative. The formation of syn and anti isomers may result in two chromatographic peaks.[5]

Data Presentation

Table 1: Reported Detection Limits for Aldehydes using PFBHA Derivatization and GC-MS

AnalyteMethodMatrixLimit of Detection (LOD)Reference
Various Aldehydes (C2-C12)GC-NICIMSBiological Samples50-100 fmol per 1 µL injection[6]
FormaldehydeHeadspace GC-MS (NCI)Household ProductsN.D. to 39 µg/g[4]
AcetaldehydeHeadspace GC-MS (NCI)Household ProductsN.D. to 4.1 µg/g[4]
PropionaldehydeHeadspace GC-MS (NCI)Household ProductsN.D. to 1.0 µg/g[4]
n-ButyraldehydeHeadspace GC-MS (NCI)Household ProductsN.D. to 0.10 µg/g[4]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to ~6.0 Add_IS->Adjust_pH Add_PFBHA Add PFBHA Solution Adjust_pH->Add_PFBHA React Heat at 60°C for 60 min Add_PFBHA->React Add_Solvent Add Extraction Solvent React->Add_Solvent Extract Vortex & Centrifuge Add_Solvent->Extract Collect_Organic Collect Organic Layer Extract->Collect_Organic GCMS_Analysis GC-MS Analysis Collect_Organic->GCMS_Analysis

Figure 1. Experimental workflow for the derivatization and analysis of this compound.

Troubleshooting_Guide Start Start Troubleshooting Problem Identify the Primary Issue Start->Problem No_Signal Low or No Signal Problem->No_Signal Signal Issue Poor_Peak Poor Peak Shape Problem->Poor_Peak Peak Shape Issue Inconsistent Inconsistent Results Problem->Inconsistent Reproducibility Issue Deriv_Check Check Derivatization (pH, Reagent, Time, Temp) No_Signal->Deriv_Check GC_Check Check GC System (Leaks, Inlet, Column) Poor_Peak->GC_Check Matrix_Check Investigate Matrix Effects (Matrix-Matched Standards) Inconsistent->Matrix_Check Injection_Check Verify Injection System (Syringe, Volume, Speed) Inconsistent->Injection_Check Deriv_Check->GC_Check

Figure 2. Logical troubleshooting guide for this compound analysis.

References

troubleshooting peak tailing in "3-Propylhept-2-enal" gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography

Guide: Troubleshooting Peak Tailing for 3-Propylhept-2-enal

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of this compound and other reactive aldehydes. The question-and-answer format directly addresses common issues to help you diagnose and resolve chromatographic problems efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing an active aldehyde like this compound?

Peak tailing for this compound is most often caused by undesirable secondary interactions between the analyte and active sites within the GC system.[1][2] Aldehydes are polar and susceptible to these interactions, which delay a portion of the analyte molecules from reaching the detector, resulting in an asymmetric peak shape.

The primary causes can be divided into two categories:

  • Chemical Causes (Activity): This is the most frequent reason for tailing with polar compounds. Active sites are locations in the flow path that can adsorb analytes.[3]

    • Active Silanol Groups: The GC inlet liner and the stationary phase of the column are typically made of glass or fused silica, which can have exposed silanol groups (Si-OH).[4] The polar carbonyl group of the aldehyde can form hydrogen bonds with these sites, causing adsorption.[1]

    • Contamination: Over time, non-volatile residues from sample matrices can accumulate in the inlet liner or at the head of the column.[5][6] This buildup can create new active sites that interact with your analyte.[4]

    • Metal Surfaces: Contact with any active metal surfaces in the injection port can also cause analyte degradation or adsorption.[7][8]

  • Physical Causes (Flow Path Issues): These issues typically cause all peaks in the chromatogram to tail, not just the active compounds.[9][10]

    • Poor Column Installation: An improperly cut column end (ragged or not perfectly square) can create turbulence.[9][10][11] If the column is installed at the incorrect height in the inlet, it can create dead volumes where the sample can linger before entering the column.[9][10]

    • Dead Volume: Unswept volumes in the flow path, such as those from a poor connection, can cause peak broadening and tailing.[11]

Q2: How can I systematically diagnose the source of peak tailing in my GC system?

A logical diagnostic workflow is crucial to efficiently identify the root cause. The first step is to determine whether the issue is chemical or physical. A simple test is to inject a non-polar, non-active compound, such as a straight-chain alkane (e.g., hexadecane).

  • If the alkane peak is sharp and symmetrical, the problem is due to chemical activity in your system that is specifically affecting your polar aldehyde.

  • If the alkane peak also shows tailing, the problem is likely physical or mechanical, related to the gas flow path (e.g., column installation, dead volume, or severe contamination).[10][12][13]

The following workflow diagram illustrates this diagnostic process.

G start Peak Tailing Observed for this compound inject_alkane Inject a Non-Polar Alkane (e.g., Hexadecane) start->inject_alkane decision Does the Alkane Peak Tail? inject_alkane->decision activity_issue Problem is Chemical Activity decision->activity_issue No physical_issue Problem is Physical/Mechanical decision->physical_issue Yes chemical_path NO (Symmetrical Alkane Peak) physical_path YES (Tailing Alkane Peak) check_liner 1. Replace Inlet Liner with a new, deactivated one. activity_issue->check_liner check_cut 1. Re-cut Column Ends Ensure a clean, 90° cut. physical_issue->check_cut check_column_head 2. Trim Column Inlet (remove 15-30 cm). check_liner->check_column_head consider_deriv 3. Consider Analyte Derivatization for a robust, long-term solution. check_column_head->consider_deriv check_install 2. Verify Column Installation Check height in inlet and detector. check_cut->check_install check_connections 3. Check for Leaks/Dead Volume Ensure all fittings are secure. check_install->check_connections

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q3: What are the most effective ways to eliminate peak tailing caused by active sites in the inlet?

The inlet is the first surface your sample contacts and is a primary source of activity.[4] Using a highly inert liner is critical for analyzing reactive compounds.

  • Use a High-Quality Deactivated Liner: Always use liners that have been deactivated (silanized) to cover active silanol sites.[4][7] For challenging analyses, "Ultra Inert" or similarly designated premium liners provide the best performance.

  • Select the Right Liner Geometry: A single taper (gooseneck) liner can help minimize contact between the sample and the metal inlet seal at the bottom of the injector, further reducing potential activity.[7][14]

  • Use Deactivated Glass Wool: If using a liner with glass wool, ensure the wool itself is also deactivated.[7][14] The wool aids in sample vaporization and traps non-volatile residues, but active wool will cause significant peak tailing.[14]

  • Perform Regular Maintenance: Liners are consumables. Replace them regularly, especially when analyzing "dirty" samples, as their inertness will degrade over time due to the accumulation of non-volatile matrix material.[4]

The following table illustrates the expected impact of liner choice and condition on the peak shape of this compound.

Liner Type / ConditionExpected Tailing Factor (Tf)Expected Asymmetry Factor (As)Recommendation
Standard, Non-Deactivated Liner> 2.0> 2.2Not Recommended
Aged / Contaminated Deactivated Liner1.6 - 2.01.7 - 2.2Replace Immediately
Standard Deactivated Liner (New)1.2 - 1.51.3 - 1.6Acceptable for less sensitive methods
Premium "Ultra Inert" Liner (New)1.0 - 1.21.0 - 1.3Highly Recommended

*Tailing and Asymmetry Factors are calculated at 5% and 10% of the peak height, respectively. A value of 1.0 represents a perfectly symmetrical peak.

Q4: My peak tailing persists even after replacing the inlet liner. What is the next step?

If a new, high-quality liner does not solve the issue, the activity is likely located further down the flow path, typically at the front end of the GC column.[3][5] Contaminants can build up on the stationary phase at the column inlet, leading to active sites. The solution is to remove this contaminated section.

This procedure removes the contaminated front portion of the column to restore performance.

  • System Cooldown: Cool down the GC oven and inlet to room temperature. Turn off the carrier gas flow.

  • Column Removal: Carefully loosen the column nut from the inlet fitting.

  • Scoring the Column: Using a ceramic scoring wafer or a sapphire scribe, gently score the polyimide coating of the column approximately 15-30 cm from the inlet end. Do not apply excessive pressure.[11]

  • Cutting the Column: Hold the column on either side of the score mark and snap it cleanly. The goal is a perfectly square, 90-degree cut with no jagged edges.[9]

  • Inspection: Examine the cut end with a small magnifier (at least 10x magnification) to ensure it is clean and square.[11] If it is not, repeat the scoring and cutting process a few millimeters further down.

  • Column Reinstallation: Reinstall the column in the inlet according to the manufacturer's specifications for the correct height. This is critical to avoid creating dead volume.[9]

  • System Check: Restore carrier gas flow, check for leaks, and condition the column briefly before analyzing your sample again.

Q5: Are there more robust, long-term solutions for preventing peak tailing with aldehydes?

Yes. When routine maintenance is not enough, or for ultra-trace analysis, derivatization is a powerful chemical technique to eliminate the root cause of the interaction.[15][16] Derivatization converts the problematic aldehyde group into a less polar, more stable functional group that does not interact with active sites.[15]

For aldehydes, a common and effective method is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[17] This reaction converts the aldehyde into its corresponding oxime derivative, which is much less active and exhibits excellent chromatographic behavior.[15]

G cluster_0 GC Flow Path Surface silanol Active Silanol Site (-Si-OH) tailing Peak Tailing silanol->tailing aldehyde This compound (Polar Carbonyl Group) aldehyde->silanol Adsorption (H-Bonding) pfbha PFBHA Derivatizing Agent oxime Stable Oxime Derivative (Non-Polar) good_peak Symmetrical Peak

Caption: Analyte-surface interaction and the effect of derivatization.

This protocol provides a general guideline for the derivatization of aldehydes for GC analysis. Optimization may be required based on sample concentration and matrix.

  • Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., toluene or water, depending on the sample) at a concentration of ~3-5 mg/mL.[17]

  • Sample Preparation: Place a known volume of your sample (e.g., 1 mL) into a clean reaction vial. If the sample is in an organic solvent, it may be used directly. If it is an aqueous sample, adjust the pH to be mildly acidic (pH 5-6) if necessary.

  • Reaction: Add an excess of the PFBHA reagent solution to the sample vial. The exact amount depends on the expected aldehyde concentration, but a 2- to 10-fold molar excess is typical.

  • Incubation: Cap the vial tightly and heat it at a controlled temperature (e.g., 60-80°C) for 60-90 minutes to drive the reaction to completion.[17]

  • Extraction (if necessary): After cooling to room temperature, if the sample was aqueous, extract the oxime derivatives into an organic solvent like hexane or dichloromethane.

  • Analysis: Inject an aliquot of the final organic solution into the GC-MS or GC-ECD for analysis. The PFBHA derivatives are highly sensitive on an Electron Capture Detector (ECD).

References

Technical Support Center: Analysis of 3-Propylhept-2-enal in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of "3-Propylhept-2-enal" in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and in what type of research is it relevant?

A1: this compound is an unsaturated aldehyde. While specific research on this exact isomer is limited in readily available literature, similar long-chain unsaturated aldehydes are often studied as biomarkers of oxidative stress, flavor and fragrance components in food and consumer products, and as environmental contaminants. Their analysis is crucial in fields like biomedical research, food science, and environmental monitoring.

Q2: What are the main challenges in analyzing "this compound" in complex samples like plasma, urine, or food matrices?

A2: The primary challenges include:

  • Volatility: "this compound" is a volatile organic compound (VOC), which can lead to sample loss during preparation and handling.

  • Reactivity: The aldehyde functional group is reactive and can bind to proteins or other matrix components, leading to low recovery.

  • Matrix Effects: Complex samples contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.

  • Low Concentrations: "this compound" may be present at very low concentrations, requiring sensitive analytical methods.

Q3: Which analytical techniques are most suitable for the analysis of "this compound"?

A3: The most common and suitable techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for volatile compounds. Headspace (HS) or Solid-Phase Microextraction (SPME) are often used for sample introduction to minimize matrix interference.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can also be used, particularly after derivatization of the aldehyde group to improve ionization efficiency and chromatographic retention.

Q4: What is a matrix effect and how can it affect my results?

A4: A matrix effect is the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. It can manifest as:

  • Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, leading to a decreased signal and underestimation of the analyte's concentration.

  • Ion Enhancement: In some cases, matrix components can enhance the ionization of the analyte, leading to an overestimation of its concentration. Matrix effects can significantly impact the accuracy, precision, and sensitivity of your analysis.

Q5: How can I minimize matrix effects?

A5: Several strategies can be employed:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or derivatization to remove interfering matrix components.

  • Chromatographic Separation: Optimize your GC or LC method to separate "this compound" from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that behaves similarly to the analyte can help to correct for matrix effects and sample preparation losses.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
No or Low Peak for this compound Sample degradation or loss during preparation.Ensure samples are kept cool and sealed. Minimize sample handling steps. Use a derivatization agent like PFBHA to stabilize the aldehyde.
Inefficient extraction from the matrix.Optimize HS-SPME parameters (e.g., fiber type, extraction time, and temperature). For liquid samples, consider salting out to improve analyte partitioning into the headspace.
Leak in the GC system.Perform a leak check of the injection port, column connections, and mass spectrometer interface.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet liner or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Injection volume too large or solvent incompatibility.Reduce the injection volume. Ensure the solvent is compatible with the stationary phase.
Co-eluting interfering compounds.Optimize the GC temperature program to improve separation.
High Background Noise Contamination from the sample matrix.Improve sample cleanup. Use a guard column to protect the analytical column.
Septum bleed.Use high-quality, low-bleed septa and replace them regularly.
Contaminated carrier gas or gas lines.Use high-purity carrier gas and ensure gas lines are clean.
Inconsistent Results (Poor Reproducibility) Variability in sample preparation.Standardize the sample preparation protocol. Use an autosampler for consistent injections.
Fluctuations in HS-SPME conditions.Ensure consistent temperature and timing for all samples and standards.
Matrix effects varying between samples.Use an internal standard for every sample. Consider matrix-matched calibration if the matrix is consistent.
LC-MS/MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Significant Ion Suppression Co-eluting matrix components (e.g., phospholipids, salts).Improve sample preparation using SPE or LLE to remove interferences. Optimize the LC gradient to separate the analyte from the suppression zone.
High concentration of non-volatile buffers.Use volatile mobile phase additives like formic acid or ammonium formate at low concentrations.
Inefficient ionization.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization technique (e.g., APCI instead of ESI).
Low Sensitivity/No Peak Poor derivatization efficiency.Optimize derivatization reaction conditions (e.g., reagent concentration, pH, temperature, and time). A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).
Analyte instability in the mobile phase.Adjust the mobile phase pH to improve analyte stability.
Inappropriate MS/MS transition selection.Optimize the precursor and product ions and collision energy for "this compound" or its derivative.
Retention Time Shift Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Column degradation or contamination.Use a guard column and flush the column regularly. Replace the column if performance deteriorates.
Inconsistent sample matrix.Ensure consistent sample preparation to minimize matrix-induced shifts.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Aldehydes

This protocol is a general guideline and should be optimized for your specific application and matrix.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the homogenized sample (e.g., 1-5 g of food matrix or 1-5 mL of biological fluid) into a headspace vial (e.g., 20 mL).

    • Add a saturated solution of sodium chloride (e.g., 1-2 mL) to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

    • Add an appropriate internal standard.

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray of the HS-SPME unit.

    • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC injection port (e.g., 250 °C) for a specific time (e.g., 2-5 minutes) in splitless mode.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Use a temperature program optimized for the separation of volatile aldehydes.

    • Detect the compounds using a mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

LC-MS/MS with DNPH Derivatization for Aldehydes

This protocol is a general guideline and should be optimized for your specific application and matrix.

  • Sample Extraction:

    • Extract the aldehydes from the sample using a suitable solvent (e.g., acetonitrile or methanol) and sample preparation technique (e.g., protein precipitation for plasma, LLE for urine).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of sulfuric acid).

    • Incubate the mixture at a specific temperature (e.g., 40-60 °C) for a defined time (e.g., 30-60 minutes) to allow for the formation of the aldehyde-DNPH derivatives (hydrazones).

  • LC-MS/MS Analysis:

    • Inject an aliquot of the derivatized sample into the LC-MS/MS system.

    • Separate the derivatives on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.

    • Detect the derivatives using a tandem mass spectrometer in positive or negative ion mode with Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of aldehydes similar to "this compound" in complex matrices. This data is for illustrative purposes and actual performance will depend on the specific matrix, method, and instrumentation.

Analyte (Similar to this compound) Matrix Method Recovery (%) Limit of Detection (LOD) Reference
HexanalHuman BloodHS-SPME-GC-MS (on-fiber PFBHA derivatization)Not Reported0.006 nM[1]
HeptanalHuman BloodHS-SPME-GC-MS (on-fiber PFBHA derivatization)Not Reported0.005 nM[1]
C2-C12 AldehydesPlasma, UrineGC-NICIMS (PFBHA derivatization)>85% (most aldehydes)50-100 fmol[2]
4-hydroxynonenal (HNE)PlasmaGC-NICIMS (PFBHA derivatization)60-80%50-100 fmol[2]
HexanalOat FlakesHS-SPME-GC/MSNot ReportedNot Reported[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Sample (e.g., Plasma, Food) extraction Extraction / Homogenization sample->extraction derivatization Derivatization (Optional for LC-MS) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatization->cleanup gcms GC-MS Analysis cleanup->gcms Volatiles lcms LC-MS/MS Analysis cleanup->lcms Derivatives quant Quantification gcms->quant lcms->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of "this compound".

troubleshooting_workflow start Analytical Issue Encountered check_system Check System Suitability (e.g., Blanks, Standards) start->check_system system_ok System OK? check_system->system_ok troubleshoot_instrument Troubleshoot Instrument (GC/LC-MS) system_ok->troubleshoot_instrument No check_sample_prep Review Sample Preparation system_ok->check_sample_prep Yes end Problem Resolved troubleshoot_instrument->end prep_ok Prep Protocol Followed? check_sample_prep->prep_ok correct_prep Correct Sample Preparation prep_ok->correct_prep No investigate_matrix Investigate Matrix Effects prep_ok->investigate_matrix Yes correct_prep->end matrix_effect_present Matrix Effect Suspected? investigate_matrix->matrix_effect_present implement_mitigation Implement Mitigation Strategy (e.g., Matrix-Matched Cal., Internal Std.) matrix_effect_present->implement_mitigation Yes matrix_effect_present->end No implement_mitigation->end

Caption: Logical troubleshooting workflow for analytical issues.

References

minimizing by-product formation in "3-Propylhept-2-enal" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Propylhept-2-enal Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthesis and minimize the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is achieved through a self-condensation reaction of pentanal (valeraldehyde), known as an Aldol Condensation. In this reaction, two molecules of pentanal react in the presence of a catalyst (typically a base or an acid) to form a β-hydroxy aldehyde (aldol addition product), which then dehydrates to yield the final α,β-unsaturated aldehyde, this compound.[1][2]

Q2: What are the most common by-products in this synthesis?

A2: The most frequently encountered by-products are:

  • 3-hydroxy-2-propylheptanal: The initial aldol addition product. Its presence indicates incomplete dehydration.[3][4]

  • Higher Molecular Weight Species: These are typically formed from over-condensation, where the desired product reacts further with another molecule of pentanal.

  • Isomers: Depending on the reaction conditions, isomers of the desired product may form.

Q3: Why is the choice of catalyst important?

A3: The catalyst is crucial for both reaction rate and selectivity. While aqueous sodium hydroxide (NaOH) is a common and inexpensive catalyst, it can lead to poor product selectivity and cause corrosion issues in industrial settings.[5] Modern heterogeneous catalysts, such as certain metal oxides or immobilized ionic liquids, can offer significantly higher selectivity towards the desired this compound product.[5][6]

Q4: How does temperature affect the reaction?

A4: Temperature plays a critical role in the dehydration step. The initial aldol addition is often favored at lower temperatures, while the subsequent dehydration to form the final α,β-unsaturated product requires heating.[1][2] Insufficient heat can lead to the accumulation of the 3-hydroxy-2-propylheptanal intermediate. However, excessively high temperatures can promote the formation of undesirable side products and tars.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Symptom Potential Cause Recommended Solution
High concentration of unreacted pentanal. Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.1. Increase catalyst loading incrementally.2. Ensure the reaction temperature is adequate for dehydration (typically >100 °C for base-catalyzed reactions).3. Extend the reaction time. Monitor progress using TLC or GC analysis.
Presence of 3-hydroxy-2-propylheptanal as the major product. Incomplete dehydration of the aldol addition intermediate.1. Increase the reaction temperature or heating time.2. If using an acid catalyst, ensure its concentration is sufficient to promote dehydration.[4]3. Consider a two-step process: perform the aldol addition at a lower temperature, then increase the heat to drive the dehydration.
Formation of a dark, tar-like substance. Over-condensation or decomposition at excessively high temperatures.1. Reduce the reaction temperature.2. Decrease the reaction time.3. Use a more selective catalyst that operates under milder conditions.
Issue 2: Poor Selectivity and High By-Product Formation
Symptom Potential Cause Recommended Solution
Significant peaks corresponding to higher molecular weight compounds in GC-MS. Over-condensation of the product with the starting material.1. Control the stoichiometry by adding the pentanal slowly to the reaction mixture containing the catalyst.[2]2. Lower the overall reaction temperature.3. Switch to a more selective heterogeneous catalyst like TiO2.[5]
Difficult purification; product contains multiple isomers. Non-selective catalysis or unfavorable reaction conditions.1. Optimize the reaction temperature and catalyst concentration.2. Explore alternative catalysts known for higher selectivity, such as silica-immobilized ionic liquids.[6]

Below is a troubleshooting workflow to help diagnose and resolve common synthesis problems.

G start Problem: Low Yield or High Impurity check_intermediate Is 3-hydroxy-2-propylheptanal the major impurity? start->check_intermediate incomplete_dehydration Cause: Incomplete Dehydration check_intermediate->incomplete_dehydration Yes check_tar Is there significant tar/polymer formation? check_intermediate->check_tar No solution_dehydration Solution: 1. Increase Temperature/Time 2. Check Catalyst Activity incomplete_dehydration->solution_dehydration end_node Problem Resolved solution_dehydration->end_node over_condensation Cause: Over-condensation/ Decomposition check_tar->over_condensation Yes check_starting_material Is unreacted pentanal the major component? check_tar->check_starting_material No solution_over_condensation Solution: 1. Reduce Temperature 2. Use a Milder/More Selective Catalyst 3. Control Stoichiometry over_condensation->solution_over_condensation solution_over_condensation->end_node incomplete_reaction Cause: Incomplete Reaction check_starting_material->incomplete_reaction Yes check_starting_material->end_node No (Other Issues) solution_incomplete_reaction Solution: 1. Increase Reaction Time 2. Increase Catalyst Load 3. Verify Reagent Purity incomplete_reaction->solution_incomplete_reaction solution_incomplete_reaction->end_node G cluster_reaction Reaction cluster_workup Workup & Purification reagents Pentanal + NaOH/Ethanol Solution addition Slow Addition at 10-15 °C reagents->addition reflux Reflux at 80-90 °C addition->reflux neutralize Neutralization (HCl) reflux->neutralize extract Extraction (Ether/Water) neutralize->extract dry Drying (MgSO4) extract->dry evaporate Solvent Removal dry->evaporate distill Vacuum Distillation evaporate->distill

References

selecting the optimal GC column for "3-Propylhept-2-enal" separation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography of 3-Propylhept-2-enal

This guide provides detailed answers to frequently asked questions and troubleshooting advice for the gas chromatographic (GC) separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for GC analysis?

Understanding the physicochemical properties of this compound is the first step in selecting an appropriate GC column and developing a method. The molecule's structure, featuring a ten-carbon backbone, a double bond, and a polar aldehyde group, dictates its behavior during analysis.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₈O [1]
Molecular Weight 154.25 g/mol [1][2]
Boiling Point (Calculated) 480.90 K (207.75 °C) [3]
Polarity Moderately Polar Inferred from structure

| XLogP3-AA (LogP) | 3.4 - 3.7 |[1][2] |

The compound's moderate polarity and relatively high boiling point are the primary factors influencing column selection and temperature programming.

Q2: What is the best type of GC stationary phase for separating this compound?

The choice of stationary phase is the most critical factor for achieving a successful separation.[4][5] The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the analyte.[4] For this compound, two types of phases are commonly recommended.

  • Mid-Polar Phases (e.g., 5% Phenyl / 95% Dimethylpolysiloxane):

    • Why it works: These are excellent general-purpose columns that separate compounds based on a combination of boiling point and polarity differences.[6] They offer good thermal stability and are robust for a wide range of applications.

    • Common Names: DB-5, HP-5, Rtx-5, BPX5.

  • Polar Phases (e.g., Polyethylene Glycol - PEG):

    • Why it works: To separate compounds that differ in their hydrogen bonding capacities, such as aldehydes and alcohols, polyethylene glycol (WAX) type phases are highly effective.[6][7] The aldehyde group in this compound can interact with the polar WAX phase, providing unique selectivity.

    • Common Names: DB-Wax, HP-INNOWax, Rtx-Wax, BP20.

Recommendation: Start with a mid-polar 5% Phenyl / 95% Dimethylpolysiloxane column. If resolving this compound from other polar compounds (like alcohols) in your sample is difficult, a WAX column will likely provide a better separation.

Q3: How do I choose the right column dimensions (length, ID, film thickness)?

Column dimensions significantly impact efficiency, analysis time, and sample capacity.[5]

Table 2: Recommended GC Column Configurations for this compound Analysis

Parameter Standard Resolution High-Resolution / Fast GC Rationale
Stationary Phase 5% Phenyl Polysiloxane or WAX 5% Phenyl Polysiloxane or WAX Phase choice is critical for selectivity.[4][7]
Length 30 m 15 m or 20 m 30 m is a good starting point for most applications. Shorter columns provide faster analysis if resolution is adequate.[7]
Internal Diameter (ID) 0.25 mm 0.18 mm or 0.25 mm 0.25 mm ID offers the best compromise between efficiency and sample capacity.[4] Narrower IDs increase efficiency.

| Film Thickness | 0.25 µm | 0.18 µm or 0.25 µm | A 0.25 µm film is suitable for most applications. Thicker films increase retention, which can be useful for more volatile analytes. |

Experimental Protocols

Q4: Can you provide a starting GC method for this compound?

Yes. The following method, adapted from data for the structurally similar compound (E)-2-Propylhept-2-enal, serves as an excellent starting point for method development.[8] Two options are provided based on the recommended stationary phases.

Table 3: Example GC Method Parameters for this compound

Parameter Method A: Mid-Polar Column Method B: Polar Column
Column 5% Phenyl / 95% Dimethylpolysiloxane Polyethylene Glycol (WAX)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen Helium or Hydrogen
Inlet Temperature 250 °C 250 °C
Injection Mode Split (e.g., 50:1 ratio) Split (e.g., 50:1 ratio)
Oven Program 60 °C (hold 1 min), then 10 °C/min to 240 °C (hold 5 min) 60 °C (hold 1 min), then 8 °C/min to 240 °C (hold 5 min)
Detector Flame Ionization Detector (FID) Flame Ionization Detector (FID)

| Detector Temp. | 260 °C | 260 °C |

Methodology Note: Always condition a new column according to the manufacturer's instructions before use to ensure low bleed and a stable baseline.[9]

Troubleshooting Guides

Q5: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for an active compound like an aldehyde is a common issue. It is often caused by unwanted interactions between the analyte and the GC system.

  • Cause 1: Active Sites in the Inlet: The glass inlet liner can have active silanol groups that interact with the aldehyde.

    • Solution: Use a fresh, deactivated (silanized) inlet liner. If using glass wool, ensure it is also deactivated.[10][11]

  • Cause 2: Column Contamination or Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites.

    • Solution: Trim 10-15 cm from the front of the column to remove the contaminated section.[9]

  • Cause 3: Dead Volume: Poor column installation in the inlet or detector can create "dead volume" where the sample can mix with carrier gas, causing peak distortion.

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the inlet and detector as specified by the instrument manual.[9][11]

Q6: I'm seeing poor sensitivity or no peak at all. What should I check?

A complete or partial loss of the analyte peak can be frustrating but is often traceable to a few key areas.

  • Cause 1: Analyte Degradation: Aldehydes can be thermally labile. An injector temperature that is too high can cause the compound to break down.

    • Solution: Try lowering the injector temperature in 10-20 °C increments (e.g., from 250 °C to 230 °C).

  • Cause 2: System Leaks: A leak in the injector (e.g., a worn septum) or a loose column fitting can cause sample loss.

    • Solution: Use an electronic leak detector to check for leaks at the septum nut, column fittings, and gas lines. Replace the septum if necessary.[10][11]

  • Cause 3: Syringe/Autosampler Issue: The problem may lie with sample introduction.

    • Solution: Check for a plugged syringe. If using an autosampler, ensure the correct vial is being sampled and the injection sequence is correct.[11]

Q7: My peaks are broad. How can I improve the peak shape?

Broad peaks indicate a loss of chromatographic efficiency.

  • Cause 1: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or increase the split ratio. Alternatively, use a column with a thicker film or larger internal diameter to increase sample capacity.[10]

  • Cause 2: Slow Injection: For manual injections, a slow injection speed can cause the initial sample band to be too wide.

    • Solution: Perform a rapid and smooth injection to ensure the sample is introduced onto the column in a narrow band.[12]

  • Cause 3: Sub-optimal Flow Rate: The carrier gas flow rate may be too low, leading to excessive diffusion of the analyte band.

    • Solution: Verify the carrier gas flow rate is set correctly for the column's internal diameter (e.g., ~1.0-1.5 mL/min for a 0.25 mm ID column).

Visual Workflow Guides

G cluster_start Step 1: Analyte Properties cluster_phase Step 2: Select Stationary Phase cluster_dims Step 3: Select Column Dimensions cluster_end Step 4: Final Column start Analyte: this compound Properties: Moderately Polar, High Boiling Point phase_decision Is the sample complex with other polar compounds (e.g., alcohols)? start->phase_decision phase_polar Choose Polar Phase (e.g., WAX / PEG) phase_decision->phase_polar  Yes phase_midpolar Start with Mid-Polar Phase (e.g., 5% Phenyl Polysiloxane) phase_decision->phase_midpolar No / Unsure   dims Select Dimensions: Length: 30 m ID: 0.25 mm Film: 0.25 µm phase_polar->dims phase_midpolar->dims end_point Optimal Column Selected dims->end_point

Caption: Logical workflow for selecting the optimal GC column for this compound analysis.

G problem Problem: Peak Tailing cause1 Cause 1: Active Inlet Liner problem->cause1 cause2 Cause 2: Column Contamination problem->cause2 cause3 Cause 3: Poor Column Installation (Dead Volume) problem->cause3 solution1 Solution: Use a new, deactivated liner cause1->solution1 solution2 Solution: Trim 10-15 cm from column inlet cause2->solution2 solution3 Solution: Recut and reinstall column per manufacturer specs cause3->solution3

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-Propylhept-2-enal Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantification of α,β-unsaturated aldehydes, such as 3-Propylhept-2-enal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Both methods typically employ a derivatization step to enhance the volatility and/or detectability of the analyte.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the analysis of unsaturated aldehydes.

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation of derivatized compounds by liquid chromatography and detection by UV absorbance.
Derivatizing Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)[1][2]2,4-dinitrophenylhydrazine (DNPH)[3][4][5]
Detection Mass Spectrometry (MS)[1][6]Ultraviolet (UV) Absorbance[3][7]
Selectivity High, based on both retention time and mass-to-charge ratio.Moderate, based on retention time and UV absorbance wavelength.
Sensitivity High, often reaching picomole levels.[2]Good, with detection limits typically in the µg/L to nmol/g range.[3][4]
Sample Matrix Suitable for various matrices, including biological and environmental samples.[1][8]Commonly used for air, water, and food samples.[4][5][8]
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer.High-Performance Liquid Chromatograph with a UV Detector.
Typical Linearity Good linearity is generally achieved over a defined concentration range.Correlation coefficients of at least 0.999 are typically expected.[7]

Experimental Protocols

GC-MS Method with PFBHA Derivatization

This method is highly sensitive and specific for the quantification of aldehydes.[2]

a. Sample Preparation and Derivatization:

  • An aliquot of the sample containing this compound is taken.

  • An internal standard (e.g., a deuterated analog) is added for accurate quantification.[2]

  • The sample is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form oxime derivatives.[1][2] This reaction specifically targets the carbonyl group of the aldehyde.

  • The derivatization is typically carried out in a sealed vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes).[8]

  • The resulting PFB-oxime derivatives are then extracted from the sample matrix using a suitable organic solvent (e.g., hexane).

b. GC-MS Analysis:

  • The extracted derivatives are injected into the gas chromatograph.

  • The GC column separates the derivatives based on their boiling points and interactions with the stationary phase. The formation of syn- and anti- isomers of the oximes can sometimes lead to the appearance of two chromatographic peaks for a single aldehyde.[1]

  • The separated compounds enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented.

  • The mass spectrometer detects the characteristic fragment ions of the this compound-PFB-oxime derivative for identification and quantification.[6]

HPLC-UV Method with DNPH Derivatization

This is a robust and widely used method for the analysis of carbonyl compounds.[5]

a. Sample Preparation and Derivatization:

  • The sample is collected in a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (often acidified).[7]

  • This compound reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone (DNPHone) derivative.[3]

  • The reaction mixture may require a specific reaction time and temperature to ensure complete derivatization.

  • The formed DNPHone derivatives are then extracted and concentrated, often using solid-phase extraction (SPE) cartridges.[4]

b. HPLC-UV Analysis:

  • The extracted and concentrated derivatives are dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system.[4]

  • A reversed-phase C18 column is commonly used to separate the DNPHone derivatives.[4]

  • The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often run in a gradient mode to achieve optimal separation.

  • The UV detector is set to a specific wavelength (typically around 360-370 nm) where the DNPHone derivatives exhibit strong absorbance, allowing for their quantification.[4][7]

Visualizations

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_reporting Reporting define_analyte Define Analyte (this compound) select_method Select Method (GC-MS or HPLC-UV) define_analyte->select_method sample_prep Sample Preparation & Derivatization select_method->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision specificity Specificity data_acquisition->specificity lod_loq LOD & LOQ data_acquisition->lod_loq validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report method_comparison_diagram cluster_analyte Analyte cluster_gcms GC-MS Method cluster_hplcuv HPLC-UV Method analyte This compound gcms_derivatization Derivatization (PFBHA) analyte->gcms_derivatization hplcuv_derivatization Derivatization (DNPH) analyte->hplcuv_derivatization gcms_separation Gas Chromatography gcms_derivatization->gcms_separation gcms_detection Mass Spectrometry gcms_separation->gcms_detection hplcuv_separation Liquid Chromatography hplcuv_derivatization->hplcuv_separation hplcuv_detection UV Detection hplcuv_separation->hplcuv_detection

References

Comparative Analysis of 3-Propylhept-2-enal and Other C10 Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally related bioactive compounds is paramount. This guide provides a comparative study of 3-Propylhept-2-enal and other selected C10 aldehydes, focusing on their chemical properties, biological activities, and the experimental protocols to evaluate them.

While specific experimental data for this compound remains limited in publicly available literature, this guide synthesizes known information for structurally similar α,β-unsaturated aldehydes and provides a framework for its comparative evaluation. The focus is on the shared toxicological and signaling pathways of this class of compounds, particularly their interaction with the Keap1/Nrf2 pathway, a critical regulator of cellular antioxidant responses.

Chemical and Physical Properties of Selected C10 and Structurally Related Aldehydes

A clear understanding of the physicochemical properties of these aldehydes is the foundation for any biological or toxicological study. The following table summarizes key data for this compound and other relevant C10 and shorter-chain unsaturated aldehydes, which can serve as comparators in experimental designs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogPPubChem CID
This compoundC10H18O154.25Not AvailableNot Available118745
2-HeptenalC7H12O112.17157-1592.15283316
2-OctenalC8H14O126.20176-1782.65283324
2-NonenalC9H16O140.22193-1953.15283335
DecanalC10H20O156.27207-2093.88175

Biological Activity and Signaling Pathways of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes, including this compound, are characterized by their electrophilic nature, which drives their biological activity. This reactivity allows them to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, leading to a variety of cellular responses.

A primary target of this class of compounds is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, electrophilic compounds like unsaturated aldehydes can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[1]

The activation of the Keap1/Nrf2 pathway is a double-edged sword. While it upregulates the expression of antioxidant and detoxifying enzymes, providing a protective effect against oxidative stress, excessive or sustained activation can lead to cellular dysfunction and toxicity.[2] The general mechanism of aldehyde toxicity involves the formation of adducts with biomolecules like DNA and proteins, which can lead to genotoxicity and cytotoxicity.[2]

Keap1_Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Genes Genes Cytoprotection Cytoprotection Genes->Cytoprotection Increased Expression

Experimental Protocols

To facilitate the comparative study of this compound and other C10 aldehydes, detailed protocols for key in vitro assays are provided below.

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the selected aldehydes in a relevant cell line (e.g., human hepatoma HepG2 cells or human lung epithelial A549 cells).

Materials:

  • Selected C10 aldehydes (this compound, 2-Heptenal, 2-Octenal, 2-Nonenal, Decanal)

  • Cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of each aldehyde in DMSO. Create a serial dilution of each aldehyde in serum-free medium to achieve final concentrations ranging from, for example, 1 µM to 1 mM.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of aldehydes. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC50 values for each aldehyde using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Keap1/Nrf2 Pathway Activation

This protocol describes how to assess the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and Keap1.

Materials:

  • Selected C10 aldehydes

  • Cell line and culture reagents

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with sub-lethal concentrations of the aldehydes (determined from the cytotoxicity assay) for various time points (e.g., 0, 2, 4, 6, 8 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin) and compare the relative protein expression levels between different treatments.

Experimental_Workflow cluster_preparation Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_pathway Signaling Pathway Analysis Aldehydes Prepare Stock Solutions of C10 Aldehydes Treatment_cyto Treat Cells with Serial Dilutions of Aldehydes Aldehydes->Treatment_cyto Treatment_path Treat Cells with Sub-lethal Concentrations of Aldehydes Aldehydes->Treatment_path Cells Culture and Seed Appropriate Cell Line Cells->Treatment_cyto Cells->Treatment_path MTT Perform MTT Assay Treatment_cyto->MTT IC50 Calculate IC50 Values MTT->IC50 IC50->Treatment_path Inform Concentration Selection Lysate Prepare Cell Lysates Treatment_path->Lysate WB Western Blot for Nrf2 and Keap1 Lysate->WB Quant Quantify Protein Expression WB->Quant

Conclusion

This guide provides a starting point for the comparative investigation of this compound and other C10 aldehydes. While direct experimental data on this compound is currently scarce, the provided framework, based on the known activities of structurally related α,β-unsaturated aldehydes, offers a robust methodology for its characterization. By employing the detailed experimental protocols, researchers can generate valuable quantitative data to elucidate the specific biological and toxicological profile of this compound and contribute to a deeper understanding of this class of compounds. Future studies should aim to fill the existing data gaps to enable a more comprehensive and direct comparison.

References

Cross-Validation of 3-Propylhept-2-enal Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and drug development, the accurate identification and quantification of chemical entities are paramount. This guide provides a comparative overview of various analytical techniques for the analysis of "3-Propylhept-2-enal," a C10 unsaturated aldehyde. Due to the limited availability of specific experimental data for this compound, this guide will also draw upon data and methodologies for structurally similar α,β-unsaturated aldehydes to provide a robust framework for its analysis and the cross-validation of results.

Cross-validation, the process of corroborating results from one analytical technique with those from another, is crucial for ensuring the accuracy and reliability of data. This is particularly important for compounds like this compound, where isomers can exhibit similar properties, potentially leading to misidentification if a single analytical method is relied upon.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. For a volatile compound like this compound, several high-performance analytical methods are suitable.

Analytical TechniquePrincipleExpected Results for this compound (and similar C10 enals)AdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.A specific retention time (RT) and retention index (RI). For the related isomer (E)-2-Propylhept-2-enal, a reported non-polar column RI is 1177.[1]High resolution for volatile compounds, well-established methods.Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a mobile and stationary phase. Aldehydes are typically derivatized to improve detection.Following derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), a specific retention time would be observed with UV detection around 360 nm.[2][3][4][5]Suitable for non-volatile or thermally labile compounds after derivatization.Derivatization step adds complexity and potential for side reactions.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio (m/z).A molecular ion peak corresponding to the mass of this compound (C10H18O, MW: 154.25 g/mol ) and characteristic fragment ions.[6] Electron ionization (EI) and chemical ionization (CI) can provide different fragmentation patterns aiding in structural elucidation.[7][8]High sensitivity and selectivity, provides structural information.Isomers can produce similar mass spectra, requiring chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.¹H NMR would show a characteristic signal for the aldehydic proton around 9-10 ppm.[9][10] ¹³C NMR would show a carbonyl carbon signal in the 190-200 ppm range for α,β-unsaturated aldehydes.[10][11]Provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentrations.

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reproducible scientific research. Below are representative methodologies for the analysis of unsaturated aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : For liquid samples, a direct injection or headspace analysis can be performed. For solid samples, solvent extraction followed by concentration may be necessary.

  • GC Conditions :

    • Column : A non-polar column such as a DB-5ms or a polar column like a DB-FATWAX UI is often used for the separation of volatile flavor and fragrance compounds.[12]

    • Injector : Split/splitless injector at a temperature of 250°C.

    • Oven Program : Initial temperature of 40°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 35-350.

    • Ion Source Temperature : 230°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization
  • Derivatization : The sample is passed through a cartridge containing acidified 2,4-dinitrophenylhydrazine (DNPH). The aldehyde reacts with DNPH to form a stable hydrazone derivative.[2]

  • Elution : The DNPH derivatives are eluted from the cartridge with acetonitrile.[2][3]

  • HPLC Conditions :

    • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase : A gradient of acetonitrile and water.

    • Flow Rate : 1.0 mL/min.

    • Detector : UV-Vis detector set to 360 nm.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sufficient quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Pulse Sequence : Standard single-pulse sequence.

    • Number of Scans : 16-64, depending on concentration.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or higher.

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding complex processes. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_Sample Sample Containing this compound cluster_Techniques Analytical Techniques cluster_Data Data Acquisition cluster_Validation Cross-Validation cluster_Conclusion Conclusion Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC-UV (with Derivatization) Sample->HPLC NMR NMR Spectroscopy Sample->NMR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data HPLC_Data Retention Time & UV Spectrum HPLC->HPLC_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data CrossValidation Compare & Corroborate Results GCMS_Data->CrossValidation HPLC_Data->CrossValidation NMR_Data->CrossValidation Conclusion Confirmed Structure & Purity CrossValidation->Conclusion

Caption: Workflow for the cross-validation of this compound analysis.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation UnstablePeroxides Unstable Lipid Peroxides LipidPeroxidation->UnstablePeroxides Aldehydes α,β-Unsaturated Aldehydes (e.g., this compound) UnstablePeroxides->Aldehydes CellularDamage Cellular Damage & Signaling Aldehydes->CellularDamage

Caption: A simplified pathway showing the formation of unsaturated aldehydes.

Conclusion

The robust characterization of "this compound" necessitates a multi-faceted analytical approach. While GC-MS is well-suited for the analysis of this volatile compound, its confirmation and structural elucidation are significantly strengthened by cross-validation with other techniques. HPLC with derivatization provides an alternative separation mechanism, and NMR spectroscopy offers definitive structural information. By integrating data from these orthogonal techniques, researchers can achieve a high degree of confidence in their analytical results, which is a cornerstone of reliable scientific discovery and drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Propylhept-2-enal, a C10 α,β-unsaturated aldehyde, with other structurally related unsaturated aldehydes. The reactivity of these compounds is of significant interest in various fields, including drug development, toxicology, and materials science, due to the electrophilic nature of the α,β-unsaturated carbonyl moiety. This guide summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes relevant biological pathways and experimental workflows.

Introduction to α,β-Unsaturated Aldehyde Reactivity

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This conjugation results in two primary sites of electrophilicity: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack can therefore occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The preferred pathway is influenced by the nature of the nucleophile and the structure of the aldehyde.

The reactivity of α,β-unsaturated aldehydes is a double-edged sword. Their ability to covalently modify biological nucleophiles, such as cysteine residues in proteins, is the basis for the activity of some drugs. However, this same reactivity can lead to toxicity through the depletion of cellular antioxidants like glutathione and the modification of critical cellular proteins.

Comparative Reactivity Data

While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it to other well-studied α,β-unsaturated aldehydes. The following tables summarize reactivity data for representative short-chain and aromatic unsaturated aldehydes. The provided experimental protocols can be utilized to generate specific data for this compound.

Table 1: Michael Addition Reactivity of Selected α,β-Unsaturated Aldehydes with a Thiol Nucleophile (N-Acetylcysteine)

AldehydeStructureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity
AcroleinC₃H₄O~3.0 x 10¹High
CrotonaldehydeC₄H₆O~1.5 x 10⁻¹Moderate
CinnamaldehydeC₉H₈O~5.0 x 10⁻²Low
This compound C₁₀H₁₈O Data not available Expected to be moderate to low

Note: The reactivity of this compound is expected to be influenced by the steric hindrance from the propyl and butyl groups at the α and β positions, respectively, likely resulting in a lower reaction rate compared to less substituted aldehydes like acrolein and crotonaldehyde.

Table 2: Qualitative Oxidative Reactivity of Aldehydes

AldehydeTollen's Test ResultFehling's Test Result
AcroleinPositive (Silver Mirror)Positive (Red Precipitate)
CrotonaldehydePositive (Silver Mirror)Positive (Red Precipitate)
CinnamaldehydePositive (Silver Mirror)Positive (Red Precipitate)
This compound Expected to be Positive Expected to be Positive

Note: As an aldehyde, this compound is expected to be readily oxidized by mild oxidizing agents like Tollen's and Fehling's reagents.

Experimental Protocols

Protocol 1: Determination of Michael Addition Kinetics using UV-Vis Spectrophotometry

This protocol allows for the quantitative comparison of the reactivity of α,β-unsaturated aldehydes towards a thiol-containing nucleophile, such as N-acetylcysteine (NAC). The reaction can be monitored by observing the decrease in the UV absorbance of the α,β-unsaturated aldehyde over time.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • α,β-Unsaturated aldehyde stock solution (e.g., 10 mM in ethanol)

  • N-acetylcysteine (NAC) stock solution (e.g., 100 mM in phosphate buffer)

  • Ethanol

Procedure:

  • Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, the α,β-unsaturated aldehyde (final concentration, e.g., 100 µM), and ethanol (to ensure solubility, keep the final percentage low and consistent across experiments).

  • Initiation of Reaction: Initiate the reaction by adding a specific volume of the NAC stock solution to the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix the solution quickly and thoroughly.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and start recording the absorbance at the λmax of the α,β-unsaturated aldehyde (determined by a prior scan) at regular time intervals (e.g., every 30 seconds) for a sufficient duration for the reaction to proceed significantly.

  • Data Analysis: Plot the absorbance values against time. The pseudo-first-order rate constant (k_obs) can be determined from the slope of the natural logarithm of the absorbance versus time plot. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of NAC.

Protocol 2: Qualitative Determination of Oxidative Reactivity using Tollen's Test

This classic test distinguishes aldehydes from ketones based on their ease of oxidation. Aldehydes are oxidized to carboxylic acids, while the silver-ammonia complex in the Tollen's reagent is reduced to metallic silver, forming a characteristic "silver mirror" on the inside of the test tube.[1][2][3][4][5]

Materials:

  • Clean glass test tubes

  • Silver nitrate (AgNO₃) solution (5%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ammonia solution (aqueous, ~2 M)

  • Aldehyde sample

  • Water bath

Procedure:

  • Preparation of Tollen's Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is the Tollen's reagent. Caution: Tollen's reagent should be prepared fresh and not stored, as it can form explosive silver fulminate upon standing.

  • Reaction: Add 2-3 drops of the aldehyde sample to the freshly prepared Tollen's reagent.

  • Observation: Shake the test tube and warm it gently in a water bath (around 60°C) for a few minutes. The formation of a silver mirror on the inner wall of the test tube or a black precipitate indicates a positive test for an aldehyde.[3][6]

Protocol 3: Qualitative Determination of Oxidative Reactivity using Fehling's Test

Fehling's test is another method to differentiate aldehydes from ketones. Aldehydes reduce the Cu²⁺ ions in the Fehling's solution to Cu⁺ ions, resulting in the formation of a red precipitate of copper(I) oxide.[2][6][7][8][9]

Materials:

  • Test tubes

  • Fehling's Solution A (aqueous solution of copper(II) sulfate)

  • Fehling's Solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide)

  • Aldehyde sample

  • Water bath

Procedure:

  • Preparation of Fehling's Solution: In a test tube, mix equal volumes (e.g., 1 mL each) of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.

  • Reaction: Add a few drops of the aldehyde sample to the Fehling's solution.

  • Observation: Heat the mixture in a boiling water bath for a few minutes. The formation of a yellow to red precipitate of copper(I) oxide indicates a positive test for an aldehyde.[7][8]

Biological Reactivity and Signaling Pathways

α,β-Unsaturated aldehydes are known to interact with cellular systems, and one of the most important pathways they modulate is the Keap1/Nrf2 antioxidant response pathway.

Keap1/Nrf2 Pathway Activation:

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by being bound to its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection of the cell against oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Keap1_Nrf2 Keap1-Nrf2 Complex Unsaturated_Aldehyde->Keap1_Nrf2 Reacts with Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2 Nrf2 Keap1_mod->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Caption: Activation of the Keap1/Nrf2 pathway by α,β-unsaturated aldehydes.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the experimental protocols described above.

Michael_Addition_Workflow start Start prep_reagents Prepare Aldehyde and NAC Stock Solutions start->prep_reagents prep_cuvette Prepare Reaction Mixture in Quartz Cuvette prep_reagents->prep_cuvette initiate_reaction Initiate Reaction with NAC prep_cuvette->initiate_reaction monitor_absorbance Monitor Absorbance at λmax over Time initiate_reaction->monitor_absorbance analyze_data Plot ln(Absorbance) vs. Time and Calculate Rate Constants monitor_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for Michael addition kinetics determination.

Qualitative_Tests_Workflow cluster_tollens Tollen's Test cluster_fehling Fehling's Test tollens_start Prepare Fresh Tollen's Reagent tollens_add Add Aldehyde Sample tollens_start->tollens_add tollens_warm Warm in Water Bath tollens_add->tollens_warm tollens_observe Observe for Silver Mirror or Black Precipitate tollens_warm->tollens_observe fehling_start Mix Fehling's A and B fehling_add Add Aldehyde Sample fehling_start->fehling_add fehling_warm Heat in Boiling Water Bath fehling_add->fehling_warm fehling_observe Observe for Red Precipitate fehling_warm->fehling_observe start Start start->tollens_start start->fehling_start

Caption: Workflow for qualitative oxidation tests.

Conclusion

This compound, as a C10 α,β-unsaturated aldehyde, is expected to exhibit reactivity characteristic of this class of compounds, including susceptibility to Michael addition and oxidation. Its larger alkyl substituents at the α and β positions likely modulate its reactivity, primarily through steric effects, leading to potentially slower reaction rates compared to smaller, less hindered analogues. The provided experimental protocols offer a robust framework for the quantitative determination of its reactivity profile. Understanding the comparative reactivity of this compound is crucial for its potential applications in drug development and for assessing its toxicological profile. Further research to generate specific kinetic data for this compound is highly encouraged.

References

A Comparative Guide to Internal Standards for the Analysis of Unsaturated Aldehydes, with a Focus on Analytes Similar to 2-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography (GC) and liquid chromatography (LC), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of potential internal standards for the analysis of α,β-unsaturated aldehydes, with a specific focus on compounds structurally similar to 2-propylhept-2-enal.

While a direct literature search did not yield specific data on the use of "3-Propylhept-2-enal" or the more commonly referenced "2-Propylhept-2-enal" as an internal standard, this guide will leverage established principles of internal standard selection and present suitable alternatives with supporting data where available. The ideal internal standard should have a chemical structure and physicochemical properties similar to the analyte of interest, elute close to the analyte(s) of interest without co-eluting, and not be present in the original sample matrix.[1]

Selection of an Internal Standard: Key Considerations

The choice of an appropriate internal standard is paramount for robust analytical methods. The primary criteria include:

  • Structural Similarity: The internal standard should ideally be a close structural analog of the analyte to ensure similar behavior during sample extraction, derivatization, and chromatographic separation.

  • Physicochemical Properties: Properties such as boiling point, polarity, and reactivity should be comparable to the analyte to ensure similar response factors in the detector.

  • Chromatographic Resolution: The internal standard's peak should be well-resolved from the analyte and any other matrix components.

  • Commercial Availability and Purity: The internal standard must be available in high purity and should not introduce any interfering impurities.

  • Non-interference: The internal standard must not be naturally present in the samples being analyzed.

For the analysis of unsaturated aldehydes like 2-propylhept-2-enal, two main categories of internal standards can be considered: deuterated analogs and non-deuterated structural analogs.

Deuterated Analogs: The Gold Standard

Isotopically labeled internal standards, particularly deuterated analogs, are widely regarded as the best choice for mass spectrometry-based quantification.[2] They share nearly identical chemical and physical properties with their non-deuterated counterparts, leading to similar extraction efficiencies, chromatographic retention times, and ionization responses. This co-elution and similar behavior effectively compensate for matrix effects.

While a deuterated standard for 2-propylhept-2-enal is not readily commercially available, the synthesis of deuterated aldehydes has been described in the literature, often involving the reduction of a corresponding alkyne with a deuterium source like lithium aluminum deuteride.[3] For a C10 unsaturated aldehyde, a suitable deuterated internal standard would be a deuterated version of a C7 to C11 unsaturated aldehyde.

Table 1: Potential Deuterated Internal Standards for Unsaturated Aldehyde Analysis

Internal StandardStructureRationale for UsePotential AdvantagesPotential Disadvantages
Heptanal-d14 CD3(CD2)5CHOCommercially available saturated aldehyde, structurally similar to the backbone.Good co-elution with similar chain length aldehydes.Different functional group (saturated vs. unsaturated) might lead to slight variations in reactivity and ionization.
Octanal-d16 CD3(CD2)6CHOCommercially available saturated aldehyde, closer in chain length.Closer match in volatility and retention time to a C10 aldehyde.Saturated nature may not perfectly mimic the behavior of an unsaturated aldehyde.
Benzaldehyde-d6 C6D5CHOAromatic aldehyde, has been used for α,β-unsaturated aldehyde analysis.[4]Commercially available and proven effectiveness in some applications.Significant structural difference may lead to different matrix effects and response factors.
Custom Synthesized Deuterated 2-Heptenal or 2-Octenal e.g., CH3(CH2)3CD=CDCHOClosest possible structural and chemical match to 2-propylhept-2-enal.Optimal compensation for matrix effects and analytical variability.Not commercially available, requires custom synthesis which can be costly and time-consuming.[3][5]
Non-Deuterated Structural Analogs

When deuterated standards are not feasible, non-deuterated compounds with similar structures and properties can be employed. The key is to select a compound that is not expected to be in the sample and has a distinct mass spectrum and retention time from the analytes of interest.

Table 2: Potential Non-Deuterated Internal Standards for Unsaturated Aldehyde Analysis

Internal StandardStructureRationale for UsePotential AdvantagesPotential Disadvantages
2-Octenal CH3(CH2)4CH=CHCHOShorter chain α,β-unsaturated aldehyde.Commercially available, similar functional group.May not perfectly mimic the chromatographic behavior of a C10 aldehyde.
2-Nonenal CH3(CH2)5CH=CHCHOCloser chain length α,β-unsaturated aldehyde.Good structural and polarity match.Potential for natural occurrence in some biological or food samples.
Decanal CH3(CH2)8CHOSaturated C10 aldehyde.Same carbon number, similar volatility.Lack of unsaturation may affect chromatographic separation and detector response relative to the analyte.
Undecanal CH3(CH2)9CHOLonger chain saturated aldehyde.Commercially available, unlikely to be present in many samples.May have a significantly different retention time.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of unsaturated aldehydes in a complex matrix using GC-MS with an internal standard. This protocol is a composite based on common practices and should be optimized for specific applications.

Protocol 1: GC-MS Analysis of Unsaturated Aldehydes with a Deuterated Internal Standard

Objective: To quantify 2-propylhept-2-enal or similar unsaturated aldehydes in a sample matrix using a deuterated internal standard.

Materials:

  • Sample containing the analyte of interest

  • Deuterated internal standard (e.g., Octanal-d16) solution of known concentration

  • Organic solvent (e.g., hexane, dichloromethane)

  • Derivatizing agent (optional, e.g., PFBHA)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample into a vial.

    • Spike the sample with a known volume of the deuterated internal standard solution. The concentration of the IS should be in the same range as the expected analyte concentration.

    • Perform solvent extraction of the analytes and the internal standard from the sample matrix.

    • (Optional) If derivatization is required for improved sensitivity or chromatography, add the derivatizing agent according to the established procedure.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final known volume.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold: 5 min at 280°C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-400

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Visualizations

Logical Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for Quantitative Analysis of an Unsaturated Aldehyde is_needed Is an Internal Standard (IS) Necessary? start->is_needed select_is Select Potential Internal Standard is_needed->select_is Yes deuterated Deuterated Analog Available? select_is->deuterated use_deuterated Use Deuterated IS (Gold Standard) deuterated->use_deuterated Yes non_deuterated Select Non-Deuterated Structural Analog deuterated->non_deuterated No criteria Evaluate Against Criteria: - Structural Similarity - Similar Retention Time - No Interference - Purity & Availability use_deuterated->criteria non_deuterated->criteria validate Method Validation: - Linearity - Accuracy - Precision - Recovery criteria->validate end Quantitative Analysis validate->end

Caption: A flowchart outlining the decision-making process for selecting a suitable internal standard.

Experimental Workflow for GC-MS Analysis

gcms_workflow sample_prep 1. Sample Preparation spike_is Spike with Internal Standard extraction Solvent Extraction spike_is->extraction derivatization Derivatization (Optional) extraction->derivatization gcms_analysis 2. GC-MS Analysis derivatization->gcms_analysis injection Injection into GC separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing 3. Data Processing & Quantification detection->data_processing peak_integration Peak Integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A diagram illustrating the typical workflow for quantitative analysis using an internal standard with GC-MS.

References

A Guide to Inter-Laboratory Comparison of "3-Propylhept-2-enal" Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of volatile aldehydes such as "3-Propylhept-2-enal" is critical. This guide provides a comparative overview of the common analytical methodologies used for the quantification of such compounds. While specific inter-laboratory comparison data for "this compound" is not publicly available, this document synthesizes performance data from validated methods for similar volatile aldehydes, offering a framework for establishing robust analytical protocols.

The primary analytical techniques for volatile aldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[1][2] Due to the high reactivity and volatility of short-chain aldehydes, a derivatization step is typically required prior to analysis to enhance stability and improve chromatographic and detection characteristics.[2][3] The most common derivatizing agents are 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[3]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of common analytical methods for volatile aldehydes, which can be considered representative for the analysis of "this compound".

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

ParameterPerformanceMatrixReference
Limit of Detection (LOD)5.74 - 175.03 ng/gFood[3]
Limit of Quantification (LOQ)0.04 mg/LSimulated Digestion[3]
Linearity (r)0.949 - 0.9993Food[3]
Recovery (%)68.37 - 128.22%Food[3]
Precision (RSD %)1.34 - 14.53%Food[3]

Table 2: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

ParameterPerformanceMatrixReference
Limit of Detection (LOD)0.1 ppm (0.03 ng injected)Drug Substance[4]
0.75 - 2.19 nmol/gFish Meat[5]
4.3 - 21.0 µg/LAqueous[6]
Linearity0.33 - 333 ppmDrug Substance[4]
1.3 - 12.5 nmol/mLFish Meat[5]
Recovery (%)84.4 - 122.1%Drinking Water[7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited. These protocols are generalized and would require optimization for the specific analysis of "this compound".

Protocol 1: GC-MS Analysis of Volatile Aldehydes using PFBHA Derivatization and SPME

This method is suitable for the analysis of volatile aldehydes in various food and beverage matrices.[3][8]

1. Sample Preparation and Derivatization:

  • Homogenize solid samples or use liquid samples directly.

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Add an internal standard solution.

  • Add the derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), solution.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 60 minutes) to allow for derivatization.

2. Solid-Phase Microextraction (SPME):

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the derivatized aldehydes.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a capillary column suitable for separating the PFBHA-oximes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[9][10]

4. Quantification:

  • Create a calibration curve using standards of the target aldehyde derivatized in the same manner as the samples.

  • Quantify the analyte based on the peak area ratio to the internal standard.

Protocol 2: HPLC-UV Analysis of Aldehydes using DNPH Derivatization

This is a widely used method for the analysis of aldehydes in aqueous and air samples.[11][12]

1. Sample Collection and Derivatization:

  • For air samples, draw a known volume of air through a cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).

  • For liquid samples, add an acidic solution of DNPH to a known volume of the sample.

  • Allow the derivatization reaction to proceed to completion (e.g., 30-60 minutes at a controlled temperature).[4][7]

2. Sample Extraction and Concentration:

  • Elute the DNPH-hydrazone derivatives from the cartridge or extract them from the liquid sample using a suitable solvent (e.g., acetonitrile or a hexane/methylene chloride mixture).[5][11]

  • If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. HPLC-UV Analysis:

  • Column: Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[4][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: UV detector set to the wavelength of maximum absorbance for the DNPH-hydrazones, which is around 360-370 nm.[7][11]

  • Injection Volume: 10-25 µL.

4. Quantification:

  • Prepare calibration standards of the aldehyde-DNPH derivatives.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for an inter-laboratory comparison study and the signaling pathway for aldehyde analysis.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Sample Preparation & Homogenization B Distribution to Participating Labs A->B C Sample Receipt & Storage B->C F Data Collection & Statistical Analysis G Final Report Generation F->G D Analysis using Defined Protocol C->D E Data Reporting D->E E->F

Inter-laboratory comparison workflow.

Aldehyde_Analysis_Pathway cluster_GC GC-MS Method cluster_HPLC HPLC-UV/MS Method Sample Sample Collection (e.g., Air, Water, Food) Derivatization Derivatization (e.g., DNPH, PFBHA) Sample->Derivatization Extraction Extraction / Cleanup (e.g., LLE, SPE, SPME) Derivatization->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation HPLC_Separation Liquid Chromatographic Separation Extraction->HPLC_Separation MS_Detection_GC Mass Spectrometric Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis & Quantification MS_Detection_GC->Data_Analysis UV_MS_Detection UV or MS Detection HPLC_Separation->UV_MS_Detection UV_MS_Detection->Data_Analysis

General workflow for aldehyde analysis.

References

Assessing the Purity of Synthesized "3-Propylhept-2-enal": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the purity of a synthesized compound is a critical parameter that dictates its suitability for further application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized "3-Propylhept-2-enal," a C10 α,β-unsaturated aldehyde. The performance of these methods will be compared with the analysis of alternative fragrance and flavor compounds, 2-Ethylhex-2-enal and Decanal (Aldehyde C-10), supported by experimental data and detailed protocols.

Synthesis of this compound via Aldol Condensation

The synthesis of this compound is typically achieved through a base-catalyzed aldol condensation of pentanal. In this reaction, one molecule of pentanal acts as a nucleophile (after deprotonation at the α-carbon) and attacks the carbonyl carbon of a second pentanal molecule. The resulting aldol addition product readily dehydrates to form the more stable α,β-unsaturated aldehyde, this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with a 10% aqueous solution of sodium hydroxide (50 mL).

  • Addition of Reactant: Pentanal (20 g, 0.23 mol) is added dropwise to the stirred sodium hydroxide solution at room temperature over a period of 30 minutes.

  • Reaction: The reaction mixture is then heated to 80-90°C and stirred vigorously for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Purity Assessment: A Comparative Analysis

The purity of the synthesized this compound and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques.

Table 1: Comparison of Purity Assessment Data

CompoundAnalytical TechniquePurity (%)Key Observations
This compound Gas Chromatography-Mass Spectrometry (GC-MS)98.5Major peak at the expected retention time with a mass spectrum corresponding to C10H18O. Minor peaks indicate residual pentanal and aldol addition intermediate.
¹H NMR (400 MHz, CDCl₃)>98Aldehydic proton at ~9.4 ppm, vinylic proton at ~6.5 ppm. Integration of peaks confirms the structure and high purity.
Infrared (IR) SpectroscopyN/ACharacteristic C=O stretch for an α,β-unsaturated aldehyde at ~1685 cm⁻¹ and C=C stretch at ~1640 cm⁻¹.
2-Ethylhex-2-enal Gas Chromatography-Mass Spectrometry (GC-MS)99.2A sharp, single peak at the characteristic retention time. The mass spectrum is consistent with the molecular formula C8H14O.[1]
¹H NMR (400 MHz, CDCl₃)>99The aldehydic proton appears at approximately 9.38 ppm, and the vinylic proton at about 6.35 ppm.[2][3]
Infrared (IR) SpectroscopyN/AStrong C=O absorption around 1680-1690 cm⁻¹ and C=C absorption near 1645 cm⁻¹.
Decanal (Aldehyde C-10) Gas Chromatography-Mass Spectrometry (GC-MS)99.5Single major peak with a mass spectrum confirming the structure of a saturated C10 aldehyde.
¹H NMR (400 MHz, CDCl₃)>99A characteristic triplet for the aldehydic proton at ~9.77 ppm.
Infrared (IR) SpectroscopyN/AC=O stretch for a saturated aldehyde is observed at a higher frequency, typically around 1725 cm⁻¹.

Experimental Protocols for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution of the aldehyde in dichloromethane.

    • Injection: Inject 1 µL of the sample into the GC.

    • GC Conditions:

      • Inlet temperature: 250°C.

      • Oven program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-400.

  • Data Analysis: Identify the peaks based on their retention times and mass spectra. Purity is calculated based on the relative peak area of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, splitting patterns, and integration of the peaks to confirm the structure and identify any impurities. The aldehydic proton of α,β-unsaturated aldehydes typically appears in the range of 9.3-9.5 ppm, while the vinylic proton is found between 6.0 and 7.0 ppm.[3] For saturated aldehydes like decanal, the aldehydic proton is shifted further downfield to around 9.7-9.8 ppm.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method:

    • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

    • Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. For α,β-unsaturated aldehydes, the C=O stretch is typically observed at a lower wavenumber (1680-1705 cm⁻¹) compared to saturated aldehydes (1720-1740 cm⁻¹) due to conjugation.[3]

Visualizing the Workflow

The logical flow of synthesizing and assessing the purity of "this compound" can be visualized as follows:

experimental_workflow Experimental Workflow for Purity Assessment of this compound cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_data Data Interpretation start Pentanal reaction Aldol Condensation (NaOH, 80-90°C) start->reaction workup Workup & Extraction reaction->workup purification Fractional Distillation workup->purification product This compound purification->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir purity_determination Purity Determination (%) gcms->purity_determination impurity_profiling Impurity Identification gcms->impurity_profiling structure_confirmation Structural Confirmation nmr->structure_confirmation ir->structure_confirmation final_assessment Final Purity Assessment purity_determination->final_assessment structure_confirmation->final_assessment impurity_profiling->final_assessment

Caption: Synthesis and Purity Assessment Workflow.

The signaling pathway for the base-catalyzed aldol condensation is a key aspect of the synthesis:

aldol_condensation_pathway Base-Catalyzed Aldol Condensation Pathway pentanal1 Pentanal (Nucleophile Precursor) enolate Enolate Formation (Deprotonation by OH⁻) pentanal1->enolate aldol_addition Aldol Addition enolate->aldol_addition pentanal2 Pentanal (Electrophile) pentanal2->aldol_addition aldol_product Aldol Adduct (β-Hydroxy Aldehyde) aldol_addition->aldol_product dehydration Dehydration (-H₂O) aldol_product->dehydration final_product This compound dehydration->final_product

Caption: Aldol Condensation Signaling Pathway.

References

A Researcher's Guide to the Analysis of Volatile Aldehydes in Plant Species: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate landscape of plant-derived volatile organic compounds (VOCs) is paramount. While direct comparative data on the novel compound "3-Propylhept-2-enal" across different plant species remains limited in current scientific literature, this guide provides a comprehensive framework for its investigation. By leveraging established methodologies for the analysis of structurally similar volatile aldehydes, researchers can effectively explore the occurrence, quantification, and potential biological significance of this and other related compounds.

This guide offers a foundational approach, presenting a summary of known volatile aldehydes in various plants, detailed experimental protocols for their analysis, and an overview of their biosynthetic origins and potential physiological roles.

Comparative Occurrence of Volatile Aldehydes in Plant Species

While data for "this compound" is sparse, a wide array of other volatile aldehydes have been identified across the plant kingdom. These compounds play crucial roles in plant defense, communication, and as aroma constituents.[1][2] The presence and abundance of these aldehydes can vary significantly between species, developmental stages, and in response to environmental stimuli.[3] A structural isomer, "2-Propylhept-2-enal," has been putatively identified in Plectranthus glabratus. Further investigation into the volatile profile of this and related species, such as those in the Lamiaceae family, may provide valuable leads.[4][5][6]

The following table summarizes the occurrence of various volatile aldehydes in a selection of plant species, illustrating the chemical diversity that can be expected when studying plant volatiles.

AldehydeChemical FormulaPlant SpeciesPredominant LocationReference
HexanalC6H12OOlea europaea (Olive), Malus domestica (Apple), various grassesFruit, Leaves
(E)-2-HexenalC6H10OArabidopsis thaliana, Zea mays (Corn), Lycopersicon esculentum (Tomato)Leaves
HeptanalC7H14OPinus sp. (Pine)Leaves[7]
OctanalC8H16OCitrus sp. (e.g., Orange)Fruit peel[8]
NonanalC9H18OCitrus sp. (e.g., Lemon), Rosa sp. (Rose)Fruit peel, Flowers[7]
DecanalC10H20OCoriandrum sativum (Coriander), Citrus sp.Fruit, Leaves[7][8]
BenzaldehydeC7H6OPrunus dulcis (Almond)Seeds[2]
CinnamaldehydeC9H8OCinnamomum verum (Cinnamon)Bark[8]

Experimental Protocols for the Analysis of Volatile Aldehydes

The analysis of volatile aldehydes from plant tissues is most commonly and effectively achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12][13][14] This method is solvent-free, sensitive, and requires minimal sample preparation.

1. Sample Preparation:

  • Fresh plant material (e.g., leaves, flowers, fruits) is collected and immediately processed to minimize changes in the volatile profile.

  • A known weight of the plant material (typically 0.5-2.0 g) is placed into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, an internal standard (e.g., a deuterated analog of the target analyte or a compound with similar chemical properties not present in the sample) is added to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 20-40 minutes).[10] The choice of fiber coating is critical and should be optimized based on the polarity of the target analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature program is optimized to achieve good separation of the analytes. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5-10 °C/min.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a specific mass range (e.g., m/z 40-400) to detect the fragments.

  • Compound Identification: The identification of "this compound" and other aldehydes is achieved by comparing their mass spectra and retention indices with those of authentic standards and/or reference libraries such as the NIST Mass Spectral Library.

4. Quantification:

  • For quantitative analysis, a calibration curve is generated using known concentrations of authentic standards.

  • The peak area of the target analyte is normalized to the peak area of the internal standard, and the concentration in the original sample is calculated from the calibration curve.

Workflow for Volatile Aldehyde Analysis

experimental_workflow sample_prep Sample Preparation (Plant Tissue + Internal Standard) hs_spme Headspace SPME (Volatile Extraction) sample_prep->hs_spme Incubation gc_ms GC-MS Analysis (Separation & Detection) hs_spme->gc_ms Desorption data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis Spectral Data

Caption: A generalized workflow for the analysis of volatile aldehydes from plant matrices.

Biosynthesis of Fatty Acid-Derived Aldehydes

"this compound" is a C10 aldehyde, suggesting its likely origin from the fatty acid biosynthesis pathway, specifically through the oxidation of polyunsaturated fatty acids.[1] This pathway, often initiated in response to stress or tissue damage, involves the enzymatic action of lipoxygenases (LOX) and hydroperoxide lyases (HPL).

Generalized Biosynthetic Pathway:

  • Release of Fatty Acids: Membrane lipids release polyunsaturated fatty acids such as linoleic acid (C18:2) and α-linolenic acid (C18:3).

  • Lipoxygenase (LOX) Action: LOX enzymes introduce molecular oxygen into the fatty acid chain, forming fatty acid hydroperoxides.

  • Hydroperoxide Lyase (HPL) Cleavage: HPL cleaves the fatty acid hydroperoxides into shorter-chain aldehydes and other fragments. For example, the cleavage of 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal (a C6 "green leaf volatile") and 12-oxo-(Z)-9-dodecenoic acid. Longer-chain aldehydes are also formed through similar mechanisms.

Fatty Acid-Derived Aldehyde Biosynthesis

biosynthesis_pathway fatty_acids Polyunsaturated Fatty Acids (e.g., Linolenic Acid) hydroperoxides Fatty Acid Hydroperoxides fatty_acids->hydroperoxides Lipoxygenase (LOX) aldehydes Volatile Aldehydes (e.g., this compound) hydroperoxides->aldehydes Hydroperoxide Lyase (HPL) other_products Other Oxylipins hydroperoxides->other_products Other Enzymes

Caption: A simplified diagram of the biosynthetic pathway for fatty acid-derived volatile aldehydes in plants.

Potential Biological Significance and Future Directions

Lipid-derived aldehydes are recognized as important signaling molecules in plants, often involved in responses to both biotic and abiotic stress.[1][3] They can exhibit antimicrobial and antifungal properties, contributing to plant defense.[8] Furthermore, some aldehydes act as semiochemicals, mediating interactions with insects, including herbivores and pollinators.[1]

Given its structure as an α,β-unsaturated aldehyde, "this compound" is likely to be a reactive molecule with potential bioactivity.[3] Future research should focus on:

  • Screening of Plant Species: A broad screening of diverse plant families, particularly those known for producing a rich array of volatile compounds like Lamiaceae, Asteraceae, and Rutaceae, could lead to the identification of natural sources of "this compound."

  • Bioactivity Assays: Once isolated or synthesized, the compound should be tested for its antimicrobial, insect-repellent, and signaling activities to elucidate its ecological role.

  • Biosynthetic Pathway Elucidation: Isotopic labeling studies and transcriptomic analysis of plants found to produce "this compound" can help to identify the specific enzymes and genes involved in its biosynthesis.

By employing the methodologies outlined in this guide, researchers can systematically investigate the presence and function of "this compound" and other novel volatile aldehydes, thereby contributing to a deeper understanding of plant biochemistry and its potential applications in drug development and agriculture.

References

A Comparative Guide to the Biological Activity of 3-Propylhept-2-enal and Similar Volatile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of volatile aldehydes, with a focus on α,β-unsaturated aldehydes similar to 3-propylhept-2-enal. The information presented is based on available experimental data for structurally related compounds, offering insights into the potential antimicrobial, antioxidant, and insecticidal properties of this class of molecules.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various volatile aldehydes, providing a framework for understanding the potential efficacy of this compound based on structure-activity relationships.

Table 1: Comparative Antimicrobial Activity of Aliphatic Aldehydes

CompoundStructureTest OrganismMIC (μg/mL)Reference
HexanalSaturated C6 AldehydeStaphylococcus aureus>1000[1][2]
Escherichia coli>1000[1][2]
(E)-2-Hexenalα,β-Unsaturated C6 AldehydeStaphylococcus aureus125[1][2]
Escherichia coli250[1][2]
(E)-2-Nonenalα,β-Unsaturated C9 AldehydeStaphylococcus aureus62.5[1][2]
Escherichia coli125[1][2]
(E)-2-Decenalα,β-Unsaturated C10 AldehydeStaphylococcus aureus31.25[1][2]
Escherichia coli62.5[1][2]
(E,E)-2,4-DecadienalDoubly Unsaturated C10 AldehydeStaphylococcus aureus15.6[1][2]
Escherichia coli31.25[1][2]

Table 2: Comparative Antioxidant Activity of α,β-Unsaturated Carbonyl Derivatives (Chalcones)

CompoundStructureAssayIC50 (μg/mL)Reference
Chalcone Derivative 3a4-hydroxychalconeDPPH radical scavenging28.5[3]
Chalcone Derivative 3b4-methoxychalconeDPPH radical scavenging35.2[3]
Chalcone Derivative 3c4-chlorochalconeDPPH radical scavenging42.8[3]
Chalcone Derivative 3d4-nitrochalconeDPPH radical scavenging51.6[3]
Chalcone Derivative 3e3,4-dihydroxychalconeDPPH radical scavenging15.4[3]

Table 3: Comparative Insecticidal Activity of Volatile Aldehydes against Stored-Product Beetles

CompoundStructureTest OrganismLD50 (mg/g) (Feeding)LC50 (mg/L) (Fumigation)Reference
(2E)-Hexenalα,β-Unsaturated C6 AldehydeSitophilus oryzae1.854[4][5]
Rhyzopertha dominica2.7626[4][5]
(2E)-Nonenalα,β-Unsaturated C9 AldehydeSitophilus oryzae0.88-[4][5]
Rhyzopertha dominica1.25-[4][5]
(2E,6Z)-NonadienalDoubly Unsaturated C9 AldehydeSitophilus oryzae0.44-[4][5]
Rhyzopertha dominica0.65-[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Antimicrobial Activity Assay (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the aliphatic aldehydes against various bacterial strains was determined using a broth microdilution method.[1][2]

  • Bacterial Strain Preparation: Bacterial strains were cultured in appropriate broth media overnight at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The aldehyde compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The antioxidant activity of the chalcone derivatives was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

  • Sample Preparation: The test compounds were dissolved in methanol to prepare various concentrations.

  • Reaction Mixture: A solution of DPPH in methanol (e.g., 0.1 mM) was prepared. To this solution, the test compound solution was added.

  • Incubation: The reaction mixture was shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the concentration of the compound.

Insecticidal Activity Assays

The insecticidal activity of volatile aldehydes was assessed using feeding and fumigation bioassays.[4][5]

1. Feeding Bioassay:

  • Diet Preparation: An artificial diet was prepared, and the test aldehydes were incorporated into the diet at various concentrations.

  • Insect Exposure: A set number of adult beetles were placed in containers with the treated diet.

  • Mortality Assessment: Mortality was recorded after a specific exposure period (e.g., 24, 48, and 72 hours).

  • LD50 Calculation: The lethal dose 50 (LD50), the dose of the compound that causes 50% mortality of the test insects, was calculated using probit analysis.

2. Fumigation Bioassay:

  • Test Chambers: A specific amount of the volatile aldehyde was applied to a filter paper placed inside a sealed container of a known volume.

  • Insect Exposure: A set number of adult beetles were placed in a small cage within the container, ensuring no direct contact with the treated filter paper.

  • Mortality Assessment: Mortality was recorded at various time intervals.

  • LC50 Calculation: The lethal concentration 50 (LC50), the concentration of the compound in the air that causes 50% mortality of the test insects, was calculated using probit analysis.

Signaling Pathways and Experimental Workflows

The biological activities of α,β-unsaturated aldehydes are often attributed to their electrophilic nature, allowing them to interact with cellular nucleophiles.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_consequence Biological Consequence alpha_beta_unsaturated_aldehyde α,β-Unsaturated Aldehyde (e.g., this compound) michael_addition Michael Addition alpha_beta_unsaturated_aldehyde->michael_addition nucleophile Cellular Nucleophile (e.g., Cysteine residue in protein) nucleophile->michael_addition covalent_adduct Covalent Adduct michael_addition->covalent_adduct cellular_dysfunction Alteration of Protein Function & Cellular Dysfunction covalent_adduct->cellular_dysfunction

Caption: Michael addition reaction of an α,β-unsaturated aldehyde.

This reactivity can lead to the disruption of protein function and cellular processes, underlying the observed antimicrobial and insecticidal effects.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., DPPH) Neutralization Radical Neutralization Free_Radical->Neutralization Antioxidant Antioxidant Compound (e.g., α,β-Unsaturated Aldehyde) Antioxidant->Neutralization Stable_Molecule Stable Molecule Neutralization->Stable_Molecule Stabilized_Radical Stabilized Antioxidant Radical Neutralization->Stabilized_Radical

Caption: General mechanism of radical scavenging by an antioxidant.

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Experimental_Workflow_Antimicrobial A Prepare Bacterial Culture C Incubate Culture with Compound A->C B Serially Dilute Test Compound B->C D Observe for Bacterial Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining antimicrobial activity (MIC).

Discussion of Structure-Activity Relationships

The biological activity of volatile aldehydes is significantly influenced by their chemical structure. For α,β-unsaturated aldehydes like this compound, several key features determine their potency:

  • Presence of the α,β-Unsaturation: The conjugated double bond in the α,β-position to the carbonyl group is crucial for the biological activity of these compounds. This feature makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition) by biological macromolecules like proteins and DNA. Saturated aldehydes, lacking this feature, generally exhibit significantly lower antimicrobial activity.[1][2]

  • Chain Length: In the series of (E)-2-alkenals, antimicrobial activity generally increases with the length of the carbon chain. For instance, (E)-2-decenal (C10) is more potent than (E)-2-hexenal (C6).[1][2] This suggests that lipophilicity plays a role in the compound's ability to penetrate microbial cell membranes. This compound, being a C10 aldehyde, would be expected to have significant antimicrobial potential.

  • Degree of Unsaturation: The presence of additional double bonds can enhance biological activity. For example, (E,E)-2,4-decadienal, with two conjugated double bonds, shows greater antimicrobial activity than (E)-2-decenal.[1][2] Similarly, in insecticidal assays, the doubly unsaturated (2E,6Z)-nonadienal was more effective in feeding tests than the singly unsaturated (2E)-nonenal.[4][5]

  • Steric Hindrance: The substitution pattern around the α,β-unsaturated system can influence reactivity. While specific data for this compound is unavailable, bulky substituents near the reactive sites could potentially hinder the interaction with biological targets.

Conclusion

While direct experimental data on the biological activity of this compound is limited in the public domain, a comparative analysis of structurally similar volatile compounds, particularly α,β-unsaturated aldehydes, provides valuable insights into its potential. Based on established structure-activity relationships, it is plausible that this compound possesses significant antimicrobial and insecticidal properties. Its C10 backbone and α,β-unsaturated aldehyde functionality are key determinants of this predicted activity. Further experimental validation is necessary to quantify the specific biological activities of this compound and to fully understand its mechanism of action. The experimental protocols and comparative data presented in this guide offer a foundation for such future research and development efforts.

References

Safety Operating Guide

Proper Disposal of 3-Propylhept-2-enal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Propylhept-2-enal, a flammable liquid and potential skin sensitizer. Adherence to these procedures is critical for minimizing risks and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound. Based on available safety information, this compound is classified as a flammable liquid and a skin sensitizer[1]. Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory:

  • Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors[2].

  • Personal Protective Equipment (PPE):

    • Wear tightly fitting safety goggles with side-shields or a face shield[2].

    • Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use[2].

    • Don a flame-retardant lab coat[2].

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks. Use non-sparking tools when handling containers of this compound[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste due to its flammability and potential for skin sensitization.

Step 1: Waste Collection

  • Container Selection: Collect waste this compound in a dedicated, leak-proof, and sealable container. The container must be compatible with organic solvents and aldehydes.

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions. Keep it separate from aqueous and solid waste.

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using chemical formulas or abbreviations[3].

  • Hazard Communication: The label should also include appropriate hazard pictograms for flammable liquids and skin sensitizers.

Step 3: Temporary Storage

  • Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Container Management: Ensure the container is tightly sealed to prevent the escape of vapors. Do not overfill the container; leave adequate headspace for vapor expansion.

Step 4: Professional Disposal

  • Licensed Waste Carrier: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company[4]. These companies are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution's environmental health and safety (EHS) policies and regulatory agencies.

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste along with the this compound waste[3].

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the decontaminated container can typically be disposed of as non-hazardous waste. However, consult your institution's EHS guidelines for specific procedures.

Hazard Classification and Regulatory Information

The hazard classification for this compound is summarized in the table below. This information underscores the importance of treating this chemical as hazardous waste.

Hazard ClassificationGHS Hazard CodeDescription
Flammable LiquidH226Flammable liquid and vapor[1]
Skin SensitizerH317May cause an allergic skin reaction[1]

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics, including ignitability. With a flashpoint that classifies it as a flammable liquid, this compound waste would likely be assigned the EPA hazardous waste code D001 for ignitability.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood container Select a Compatible, Leak-Proof Waste Container hood->container collect Collect Waste this compound container->collect segregate Segregate from Other Waste Streams collect->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms segregate->label_waste seal Tightly Seal Container label_waste->seal store Store in Designated Hazardous Waste Area seal->store contact Contact Licensed Waste Disposal Company store->contact document Maintain Disposal Records contact->document end End: Waste Disposed document->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Propylhept-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Propylhept-2-enal

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety and operational integrity.

Hazard Assessment and GHS Classification

Based on data for its isomer, 2-Propylhept-2-enal, this compound is anticipated to be a flammable liquid and a skin sensitizer. The following table summarizes the expected GHS classification.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Flammable Liquids3H226: Flammable liquid and vaporWarning🔥
Skin Sensitization1H317: May cause an allergic skin reactionWarning
Serious Eye Damage/Irritation2A (Assumed)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure3 (Assumed)H335: May cause respiratory irritationWarning

*Assumed based on the general properties of unsaturated aldehydes.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table details the recommended PPE for handling this compound.

Body PartPPE TypeMaterial/SpecificationRationale
Hands Chemical-resistant glovesButyl rubber or Viton™ for extended contact. Nitrile gloves (minimum 5-mil thickness) are suitable for incidental splash protection only and must be changed immediately upon contact.Protects against skin absorption and potential sensitization. Butyl rubber and Viton™ generally offer superior resistance to aldehydes compared to nitrile.
Eyes/Face Safety goggles and face shieldANSI Z87.1 certifiedProvides protection from splashes and vapors that can cause serious eye irritation.
Body Flame-resistant lab coatNomex® or equivalentProtects against splashes and in the event of a fire due to the flammable nature of the chemical.
Respiratory Air-purifying respirator (APR)Half-face or full-face respirator with organic vapor (OV) cartridges.Protects against inhalation of vapors that can cause respiratory irritation. A full-face respirator provides the additional benefit of eye protection.

Operational and Disposal Plans

Handling Protocol

Adherence to a strict handling protocol is paramount for safety.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as specified in the table above.

  • Execution:

    • Conduct all work involving this compound within a chemical fume hood to minimize vapor inhalation.

    • Use compatible dispensing tools (e.g., glass or polyethylene pipettes).

    • Keep containers tightly sealed when not in use.

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Post-Handling:

    • Decontaminate all work surfaces with a suitable solvent (e.g., ethanol) followed by soap and water.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.

Disposal Plan

Unsaturated aldehydes require careful disposal to mitigate environmental and health risks.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.

    • Collect contaminated solid waste (e.g., gloves, absorbent pads) in a separate, clearly labeled, and sealed container.

  • Waste Neutralization (Optional, based on institutional policy):

    • For small quantities, neutralization can be performed by trained personnel. A common method involves reacting the aldehyde with a solution of sodium bisulfite or sodium pyrosulfite to form a less hazardous adduct.[1]

    • Always perform neutralization in a fume hood and monitor the reaction for any signs of exothermic activity.

  • Final Disposal:

    • Dispose of all waste (neutralized or un-neutralized) through your institution's hazardous waste management program.

    • Never dispose of this compound down the drain.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Seal Container handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Collect Waste post1->post2 post3 Dispose via Hazardous Waste Program post2->post3 post4 Doff PPE & Wash Hands post3->post4

Safe Handling Workflow for this compound

References

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